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  • Product: (2-Nitroethenyl)cyclobutane
  • CAS: 1036931-20-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of (2-Nitroethenyl)cyclobutane: A Comprehensive Technical Guide

Introduction & Strategic Significance In modern medicinal chemistry and organic synthesis, the integration of strained cycloalkanes into molecular scaffolds is a proven strategy to enhance metabolic stability and modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

In modern medicinal chemistry and organic synthesis, the integration of strained cycloalkanes into molecular scaffolds is a proven strategy to enhance metabolic stability and modulate physicochemical properties. (2-Nitroethenyl)cyclobutane (CAS: 1036931-20-0) 12 represents a highly versatile building block. The powerful electron-withdrawing nature of the nitro group renders the adjacent alkene an exceptional Michael acceptor and a potent dienophile for cycloaddition reactions 3. Furthermore, the cyclobutyl moiety serves as an excellent precursor for spirocyclic bioisosteres, which are increasingly used to replace liability-prone piperidine or morpholine rings in drug development 4.

This whitepaper details a robust, self-validating synthetic workflow for the preparation, isolation, and characterization of (2-nitroethenyl)cyclobutane.

Retrosynthetic Analysis & Pathway Design

The synthesis of (2-nitroethenyl)cyclobutane relies on a three-stage linear sequence. The target alkene is disconnected via a retro-dehydration to yield a β -nitro alcohol (1-cyclobutyl-2-nitroethanol). This intermediate is constructed via a C-C bond-forming Henry (nitroaldol) reaction between cyclobutanecarboxaldehyde and nitromethane 5. Finally, the aldehyde is traced back to the inexpensive, commercially available cyclobutanemethanol.

Retrosynthesis A (2-Nitroethenyl) cyclobutane B 1-Cyclobutyl-2- nitroethanol A->B Dehydration (Retrosynthetic) C Cyclobutane- carboxaldehyde B->C Henry Reaction (+ Nitromethane) D Cyclobutane- methanol C->D Oxidation

Retrosynthetic pathway for the synthesis of (2-Nitroethenyl)cyclobutane.

Step-by-Step Experimental Methodologies

Oxidation of Cyclobutanemethanol

Causality in Design: Cyclobutanecarboxaldehyde is highly volatile and prone to enolization or acid-catalyzed ring expansion (e.g., to cyclopentyl derivatives). A biphasic TEMPO/NaOCl oxidation is selected over Swern or Jones oxidations to maintain mild, slightly basic conditions that preserve the strained four-membered ring 6.

Protocol:

  • Setup: Dissolve cyclobutanemethanol (1.0 eq) in dichloromethane ( CH2​Cl2​ , 10 volumes). Add an aqueous solution of NaHCO3​ (saturated) and KBr (0.1 eq).

  • Initiation: Cool the biphasic mixture to 0 °C. Add TEMPO (0.02 eq).

  • Oxidation: Dropwise add aqueous NaOCl (1.15 eq), maintaining the internal temperature strictly below 5 °C to prevent thermal degradation.

  • Self-Validation (IPC): Analyze the organic layer via GC-MS. The reaction is deemed complete when the starting material peak is <1% relative to the product.

  • Workup: Quench excess oxidant with aqueous Na2​S2​O3​ . Separate the layers, extract the aqueous phase with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and carefully concentrate under partial vacuum (110 Torr, 0 °C bath) to prevent the loss of the volatile aldehyde.

Henry (Nitroaldol) Reaction

Causality in Design: The Henry reaction requires a base to deprotonate nitromethane (pKa ~10). Triethylamine (TEA, pKa ~10.7) is chosen because it is strong enough to generate the nitronate anion but mild enough to avoid triggering unwanted self-aldol condensation of the cyclobutanecarboxaldehyde 5.

Protocol:

  • Setup: Dissolve the crude cyclobutanecarboxaldehyde (1.0 eq) and nitromethane (1.5 eq) in anhydrous toluene.

  • Reaction: Cool the mixture to 15 °C. Add TEA (0.3 eq) dropwise over 10 minutes. Stir the mixture at 20–25 °C for 12 hours.

  • Self-Validation (IPC): Monitor the reaction by TLC (Hexanes/EtOAc 7:3, KMnO4​ stain). The disappearance of the aldehyde spot confirms completion.

  • Workup: Wash the organic layer with 1M HCl to remove TEA, followed by brine. Dry and concentrate to yield 1-cyclobutyl-2-nitroethanol.

Base-Promoted Dehydration

Causality in Design: Direct acid-catalyzed dehydration (e.g., using H2​SO4​ or TsOH) frequently causes carbocation-mediated ring expansion of the cyclobutane moiety. To strictly avoid this, a mild, base-promoted E2 elimination is employed via a mesylate intermediate.

Protocol:

  • Setup: Dissolve 1-cyclobutyl-2-nitroethanol (1.0 eq) in anhydrous CH2​Cl2​ . Cool to -10 °C under nitrogen.

  • Mesylation: Add TEA (3.0 eq) in one portion, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Elimination: Allow the reaction to stir at 0 °C for 2 hours. The mesylate forms rapidly and undergoes subsequent base-promoted E2 elimination.

  • Self-Validation (IPC): Monitor via TLC. The highly UV-active product spot (nitroalkene) will appear, confirming successful elimination.

  • Workup & Purification: Quench with water. Extract, wash with brine, dry, and purify via flash column chromatography (Hexanes/EtOAc) to isolate pure (2-nitroethenyl)cyclobutane.

Mechanism N1 Nitromethane + TEA N2 Nitronate Anion [CH2NO2]- N1->N2 Deprotonation N3 Nucleophilic Attack on Cyclobutanecarboxaldehyde N2->N3 N4 Alkoxide Intermediate N3->N4 C-C Bond Formation N5 Protonation (1-Cyclobutyl-2-nitroethanol) N4->N5 +H+ N6 Mesylation (MsCl/TEA) N5->N6 -HCl N7 E2 Elimination N6->N7 Base-promoted N8 (2-Nitroethenyl)cyclobutane N7->N8 -MsOH

Mechanistic workflow from nitromethane deprotonation to final E2 elimination.

Analytical Characterization Data

The structural integrity of (2-nitroethenyl)cyclobutane must be rigorously confirmed. The thermodynamic (E)-isomer is the exclusive product due to the steric bulk of the cyclobutyl ring during the E2 elimination transition state. The table below outlines the expected quantitative analytical data for validation.

Analytical MethodKey Signals / ObservationsStructural Implication
1 H NMR (400 MHz, CDCl3​ ) δ 7.25 (dd, J=13.5,7.5 Hz, 1H), 6.95 (d, J=13.5 Hz, 1H)Confirms (E)-alkene configuration (large J coupling)
1 H NMR (400 MHz, CDCl3​ ) δ 3.15 (m, 1H)Identifies the cyclobutyl methine proton
13 C NMR (100 MHz, CDCl3​ ) δ 145.2, 138.7Validates the alkene carbons ( C=C−NO2​ )
FT-IR (ATR) 1525 cm−1 , 1348 cm−1 Confirms asymmetric and symmetric NO2​ stretching
GC-MS (EI) m/z 127.14 [M] + Confirms the exact molecular weight

References

  • 132839-80-6 | (E)-(2-Nitrovinyl)cyclohexane - AiFChem. Source: AiFChem.
  • Buy (2-Nitroethenyl)cyclobutane (EVT-14216709) | 1036931-20-0. Source: EvitaChem.
  • Henry Reaction. Source: Master Organic Chemistry.
  • Denitrative radical-induced coupling reactions of nitroalkenes. Source: Organic & Biomolecular Chemistry (RSC Publishing).
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes. Source: Chemical Communications (RSC Publishing). URL:

  • CA2672570A1 - Preparation of 3-amino-3-(cyclobutylmethyl)-2-(hydroxy)-propionamide hydrochloride. Source: Google Patents.

Sources

Exploratory

physical and chemical properties of (2-Nitroethenyl)cyclobutane

An In-depth Technical Guide to (2-Nitroethenyl)cyclobutane: Physicochemical Properties and Synthetic Insights Introduction to Cyclobutanes in Medicinal Chemistry The cyclobutane motif is an increasingly important structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (2-Nitroethenyl)cyclobutane: Physicochemical Properties and Synthetic Insights

Introduction to Cyclobutanes in Medicinal Chemistry

The cyclobutane motif is an increasingly important structural component in modern drug discovery.[1][2] Its unique, puckered three-dimensional structure offers several advantages in the design of small-molecule drug candidates.[1] Unlike more flexible cycloalkanes, the rigid conformation of the cyclobutane ring can be leveraged to improve a drug's potency, selectivity, and pharmacokinetic profile.[3] Key characteristics of the cyclobutane ring that make it attractive for medicinal chemistry include:

  • Conformational Restriction: The inherent rigidity of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to a more favorable interaction with its biological target.[1][2]

  • Metabolic Stability: The introduction of a cyclobutane ring can enhance a molecule's resistance to metabolic degradation, thereby improving its pharmacokinetic properties.[1][4]

  • Improved Potency and Selectivity: By precisely positioning key pharmacophoric groups, the cyclobutane scaffold can lead to increased potency and selectivity for the target protein.[3]

  • Aryl Isostere: In some cases, the cyclobutane ring can serve as a non-aromatic isostere for a phenyl ring, which can be beneficial for improving physicochemical properties.[4]

The incorporation of cyclobutane moieties has led to the development of several successful drugs, including the hepatitis C virus (HCV) protease inhibitor boceprevir and the androgen receptor antagonist apalutamide.[3]

Physicochemical Properties of Nitro-Substituted Cyclobutanes

While specific data for (2-Nitroethenyl)cyclobutane is unavailable, we can infer its likely properties by examining related nitro-substituted and ethenyl-substituted cyclobutanes.

General Properties of Nitrocyclobutane

Nitrocyclobutane (CAS No: 2625-41-4) is a cyclic organic compound featuring a four-membered ring with an attached nitro group.[5]

PropertyValue/DescriptionSource
Molecular Formula C₄H₇NO₂[5][6]
Molecular Weight 101.10 g/mol [5][6]
Appearance Colorless to pale yellow liquid or solid[5]
Topological Polar Surface Area 45.8 Ų[6]
Hydrogen Bond Acceptor Count 2[6]

The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the cyclobutane ring, making it a subject of interest in synthetic organic chemistry.

General Properties of Ethenylcyclobutane

Ethenylcyclobutane, also known as vinylcyclobutane (CAS No: 2597-49-1), provides insight into the properties of the vinyl-substituted aspect of the target molecule.[7]

PropertyValue/DescriptionSource
Molecular Formula C₆H₁₀[7]
Molecular Weight 82.14 g/mol [7]
Boiling Point Not specified, but expected to be a volatile liquid[8]
Octanol/Water Partition Coefficient (XLogP3) 2.5[7]

The ethenyl group introduces a site of unsaturation, making the molecule susceptible to addition reactions and polymerization.

Synthesis of Cyclobutanes from Nitroalkenes

The synthesis of cyclobutane rings often involves [2+2] cycloaddition reactions.[9][10] Nitroalkenes are valuable substrates in these reactions due to the electron-withdrawing nature of the nitro group, which activates the double bond for cycloaddition.[11][12]

A general and effective method for the synthesis of cyclobutanes is the photochemical [2+2] cycloaddition of alkenes.[10]

Caption: General workflow for photochemical [2+2] cycloaddition.

A visible-light-driven, one-pot strategy has been developed for the synthesis of pyridinyl-cyclobutanones from nitroalkenes and 2-vinylpyridines.[13] This process involves a sequential [2+2] photocycloaddition followed by a photo-Nef reaction.[13]

Experimental Protocol: Visible-Light-Driven Synthesis of Cyclobutanes

The following is a representative protocol based on the synthesis of pyridinyl-cyclobutanones from nitroalkenes, which can be adapted for other substrates.[13]

Step 1: [2+2] Photocycloaddition

  • To a solution of the nitroalkene (1.0 equiv) in ethanol, add the vinylpyridine (1.2 equiv).

  • Irradiate the reaction mixture with violet LEDs at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • The resulting nitrocyclobutane intermediate can be isolated or used directly in the next step.

Step 2: Photo-Nef Reaction

  • To the solution containing the nitrocyclobutane, add a photocatalyst such as Ir(dtbbpy)(ppy)₂PF₆, along with Et₃N, DIPEA, and Mg(ClO₄)₂.

  • Irradiate the mixture with blue LEDs until the conversion to the cyclobutanone is complete.

  • Perform an acidic workup to hydrolyze the intermediate and isolate the final cyclobutanone product.

This one-pot procedure allows for the direct synthesis of cyclobutanones without the need for isolating the intermediate nitrocyclobutane.[13]

Reactivity of Nitro-Substituted Alkenes and Cyclobutanes

The reactivity of (2-Nitroethenyl)cyclobutane would be dictated by both the nitroalkene functionality and the strained cyclobutane ring.

Reactivity of the Nitroalkene Moiety

Conjugated nitroalkenes are versatile intermediates in organic synthesis, participating in a range of reactions:

  • Cycloaddition Reactions: As mentioned, they are excellent substrates for [2+2], [3+2], and [4+2] cycloaddition reactions.[11][12] The electrophilicity of the nitroalkene plays a crucial role in determining the reaction mechanism, which can be either concerted or stepwise.[12]

  • Michael Addition: The double bond of the nitroalkene is highly susceptible to nucleophilic attack in a Michael addition fashion.[11] This is a fundamental carbon-carbon bond-forming reaction.

Caption: Potential reaction pathways for (2-Nitroethenyl)cyclobutane.

Reactivity of the Cyclobutane Ring

The cyclobutane ring itself is relatively inert but possesses significant ring strain (approximately 26 kcal/mol).[10] This strain can be released in certain chemical transformations, making cyclobutanes useful synthetic intermediates.

Spectral Properties: A Predictive Analysis

While experimental spectra for (2-Nitroethenyl)cyclobutane are not available, we can predict the key features based on the analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of cyclobutane shows a single peak around 1.96 ppm, indicating that all eight protons are chemically equivalent on the NMR timescale due to rapid ring flipping.[14] For (2-Nitroethenyl)cyclobutane, we would expect a more complex spectrum:

  • Cyclobutyl Protons: A series of multiplets in the upfield region (likely 1.5-3.0 ppm).

  • Ethenyl Protons: Signals in the vinylic region (5.0-7.5 ppm), likely showing coupling to each other and to the adjacent cyclobutyl proton.

  • Proton α to the Nitro Group: This proton on the double bond would be significantly downfield shifted due to the electron-withdrawing effect of the NO₂ group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would also show distinct signals for the different carbon environments:

  • Cyclobutyl Carbons: Resonances in the aliphatic region (20-50 ppm).

  • Ethenyl Carbons: Signals in the olefinic region (100-150 ppm). The carbon bearing the nitro group would be expected to be further downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

  • C-H stretching (sp³): Around 2850-3000 cm⁻¹.

  • C=C stretching: Around 1640 cm⁻¹.

  • NO₂ stretching: Strong, characteristic asymmetric and symmetric stretches around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of C₆H₉NO₂ (127.14 g/mol ). Fragmentation patterns would likely involve loss of the nitro group (M - 46) and fragmentation of the cyclobutane ring.

Safety and Handling

Nitro compounds, especially those with strained rings, should be handled with caution. While specific safety data for (2-Nitroethenyl)cyclobutane is not available, general precautions for related compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16][17]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[15][16]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[15][18][19] Use non-sparking tools and explosion-proof equipment.[15][17]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15][18]

Conclusion

While a complete physicochemical profile of (2-Nitroethenyl)cyclobutane is not currently documented in readily accessible literature, a comprehensive understanding of its expected properties and reactivity can be constructed through the analysis of its constituent parts: the cyclobutane ring and the nitroalkene functionality. The cyclobutane moiety offers a rigid scaffold with potential benefits for medicinal chemistry applications, while the nitroalkene group provides a versatile handle for a variety of chemical transformations. The synthetic strategies and safety protocols outlined in this guide, based on closely related compounds, provide a solid foundation for researchers and drug development professionals interested in exploring this and similar molecular architectures. Further experimental investigation is warranted to fully elucidate the specific properties of this intriguing molecule.

References

  • Spectroscopy Supplement - Organic Chemistry Online. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • Safety Data Sheet: ≥98,5 % - Carl ROTH. (n.d.).
  • A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • CAS 2625-41-4: nitro cyclobutane - CymitQuimica. (n.d.).
  • Cyclobutane, ethenyl- | C6H10 | CID 137655 - PubChem. (n.d.).
  • sigma-aldrich - Safety Data Sheet. (2010, April 23).
  • Safety Data Sheet - Building blocks - ChemScene. (2023, April 7).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.).
  • nitro cyclobutane 2625-41-4 wiki - Guidechem. (n.d.).
  • (2-Nitroethenyl)cyclohexane | 132839-80-6 | Benchchem. (n.d.).
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. (2024, June 11).
  • Cyclobutane Derivatives in Drug Discovery - PharmaBlock. (n.d.).
  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. (n.d.).
  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (2025, September 27).
  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. (n.d.).
  • 2-nitrobutane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.).
  • Spectral Information - PubChem - NIH. (2017, August 31).
  • Cyclobutanes in Small-Molecule Drug Candidates - PubMed. (2022, May 4).
  • Cyclobutanes in Organic Synthesis - Baran Lab. (n.d.).
  • (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - ResearchGate. (n.d.).
  • Cyclobutane - Wikipedia. (n.d.).
  • Chemical Properties of Cyclobutane, ethenyl- (CAS 2597-49-1) - Cheméo. (n.d.).
  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... - Doc Brown's Chemistry. (2026, March 22).
  • Cyclobutane synthesis - Organic Chemistry Portal. (n.d.).
  • Unraveling the Reactivity of 2-Nitro-2-butene: A Computational and Experimental Comparison - Benchchem. (n.d.).
  • Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes. (n.d.).
  • Cyclobutane Derivatives from Thermal Cycloaddition ReactionsContribution No. 2488 from the Gates and Crellin Laboratories of Chemistry. Supported in part by the National Science Foundation. - ResearchGate. (n.d.).
  • Cyclobutane,1,2-diethenyl- 2422-85-7 wiki - Guidechem. (n.d.).

Sources

Foundational

(2-Nitroethenyl)cyclobutane: Structural Dynamics, Synthetic Methodologies, and Applications in Advanced Organic Synthesis

Executive Summary In the realm of modern synthetic organic chemistry, the strategic deployment of strained ring systems coupled with highly electrophilic functional groups has revolutionized the design of complex pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern synthetic organic chemistry, the strategic deployment of strained ring systems coupled with highly electrophilic functional groups has revolutionized the design of complex pharmaceutical scaffolds. (2-Nitroethenyl)cyclobutane , also known by its IUPAC name (E)-(2-nitrovinyl)cyclobutane, represents a highly versatile building block. By combining the unique conformational rigidity and metabolic stability of a cyclobutane ring with the profound reactivity of a conjugated nitroalkene, this molecule serves as a critical intermediate for drug development professionals and synthetic researchers.

This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating mechanistic protocol for its synthesis, and maps its downstream applications in asymmetric organocatalysis.

Structural and Physicochemical Profiling

The unique reactivity of (2-nitroethenyl)cyclobutane stems from the strong electron-withdrawing nature of the nitro group, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene. This polarization makes the molecule an elite electrophile.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name (E)-(2-nitroethenyl)cyclobutane
Synonyms (2-nitrovinyl)cyclobutane, cyclobutyl-2-nitroethene
CAS Registry Numbers 1036931-20-0[1], 36931-20-0[2], 2103322-37-6[3]
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Canonical SMILES O=/C=C/C1CCC1
Appearance Pale yellow liquid (typical for low MW nitroalkenes)
Reactivity Profile Potent Electrophile (Michael Acceptor), Dienophile

Mechanistic Synthesis via the Henry-Knoevenagel Cascade

The synthesis of (2-nitroethenyl)cyclobutane predominantly relies on the Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming process (4)[4]. The transformation is achieved by condensing cyclobutanecarboxaldehyde with nitromethane.

Rather than isolating the intermediate β -nitro alcohol—which is often unstable and prone to retro-aldol cleavage—modern high-throughput protocols utilize an in-situ dehydration strategy. By introducing an acetylating agent, the hydroxyl group is converted into a superior leaving group, forcing an E1cB elimination that yields the thermodynamically favored (E)-nitroalkene.

HenryReaction A Cyclobutanecarboxaldehyde + Nitromethane B Nitroaldol Intermediate (β-Nitro Alcohol) A->B Triethylamine (TEA) Toluene, 15°C C (E)-(2-Nitroethenyl)cyclobutane (Target Nitroalkene) B->C Acetic Anhydride E1cB Elimination

Fig 1. Mechanistic pathway of the Henry-Knoevenagel condensation.

Self-Validating Experimental Protocol

To ensure high geometric purity and prevent the degradation of the sensitive cyclobutane precursor, the following self-validating protocol must be strictly adhered to. Every step is designed with built-in causality and quality control checkpoints.

Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

  • Action: In an oven-dried, nitrogen-purged round-bottom flask, dissolve nitromethane (1.2 eq) and triethylamine (TEA, 0.3 eq) in anhydrous toluene (0.5 M relative to the aldehyde).

  • Causality: Toluene is selected as a non-polar solvent to minimize the solvation of the intermediate alkoxide, driving the equilibrium forward. TEA acts as a mild, non-nucleophilic base, strictly deprotonating the acidic α -protons of nitromethane without triggering the self-condensation of the sensitive cyclobutanecarboxaldehyde[4].

Step 2: Aldol Condensation

  • Action: Cool the mixture to 15°C. Slowly add cyclobutanecarboxaldehyde (1.0 eq) dropwise over 10 minutes. Stir for an additional 10-15 minutes.

  • Validation Checkpoint 1 (In-situ NMR): Extract a 50 µL aliquot, dilute in CDCl₃, and perform a quick ¹H-NMR scan. The reaction is proceeding correctly if the aldehyde proton peak at δ 9.65 ppm begins to diminish, replaced by complex multiplets around δ 4.2-4.4 ppm corresponding to the β -nitro alcohol intermediate[4].

Step 3: In-Situ Dehydration (E1cB Elimination)

  • Action: To the same reaction vessel, slowly add acetic anhydride (1.35 eq) while maintaining the temperature between 15°C and 20°C. Stir for 2 hours.

  • Causality: Acetic anhydride rapidly acetylates the newly formed hydroxyl group. Under the mildly basic conditions provided by residual TEA and generated acetate ions, an E1cB elimination is forced, ejecting the acetate and yielding the conjugated nitroalkene[4].

Step 4: Quenching and Phase Separation

  • Action: Quench the reaction by adding a mild aqueous buffer (e.g., 0.25 eq of KH₂PO₄ or Na₂S₂O₃) to neutralize residual base and unreacted acetic anhydride. Separate the organic toluene layer. Extract the aqueous layer twice with ethyl acetate.

  • Causality: A mild buffer prevents the degradation of the highly electrophilic nitroalkene product, which is sensitive to strongly alkaline aqueous conditions (prone to hydration or polymerization)[4].

Step 5: Purification & Final Validation

  • Action: Concentrate the combined organic layers under reduced pressure (bath temperature < 30°C to prevent thermal polymerization). Purify via vacuum distillation or silica gel column chromatography.

  • Validation Checkpoint 2 (Product Integrity): Perform GC-MS and ¹H-NMR on the purified product. Success is confirmed by the presence of vinylic protons exhibiting a large coupling constant ( J≈13.5 Hz), definitively proving the formation of the trans (E)-isomer.

Workflow Step1 1. Reagent Preparation Dry Toluene, TEA, Nitromethane Step2 2. Aldol Condensation Add Cyclobutanecarboxaldehyde (0-15°C) Step1->Step2 Step3 3. In-situ Dehydration Add Acetic Anhydride (15-20°C, 2 hr) Step2->Step3 QC1 In-situ NMR Monitoring (Check δ 9.65 ppm disappearance) Step2->QC1 Step4 4. Quench & Extraction Aq. Workup, Organic Phase Separation Step3->Step4 Step5 5. Purification Vacuum Distillation / Chromatography Step4->Step5 QC2 TLC / GC-MS Validation (Confirm target mass & purity) Step5->QC2

Fig 2. Self-validating experimental workflow for (2-nitroethenyl)cyclobutane synthesis.

Advanced Reactivity and Drug Development Applications

The incorporation of a cyclobutane ring into pharmacophores is a well-established strategy to improve metabolic stability, increase lipophilicity, and restrict conformational flexibility compared to linear alkyl chains or flat aromatic rings. (2-Nitroethenyl)cyclobutane serves as a critical linchpin in accessing these functionalized cyclobutyl scaffolds.

1. Organocatalyzed Michael Additions: The highly electron-deficient nature of the nitroalkene makes it an elite Michael acceptor. In asymmetric synthesis, chiral secondary amines (such as diphenylprolinol silyl ethers) can catalyze the addition of aldehydes to nitroalkenes. This intermediate pathway yields highly substituted, stereodefined cyclobutane-containing building blocks with excellent enantioselectivity (>97% ee) (5)[5].

2. Reduction to Cyclobutylethanamines: The nitro group can be seamlessly reduced to a primary amine using lithium aluminum hydride (LiAlH₄) or milder conditions like Indium/HCl. The resulting 2-cyclobutylethanamines are vital precursors for neuroactive drug scaffolds, mimicking the topology of neurotransmitters like dopamine or serotonin but with the added steric bulk and unique vectorization of the cyclobutane ring.

3. Cycloadditions: As a potent dienophile, (2-nitroethenyl)cyclobutane readily participates in [4+2] Diels-Alder reactions with various dienes, generating complex spirocyclic or fused bicyclic systems that are highly prized in the development of novel advanced materials and rigid pharmaceutical ligands.

Reactivity Core (2-Nitroethenyl)cyclobutane Red Reduction (e.g., LiAlH4) Core->Red Mich Michael Addition (Organocatalysis) Core->Mich Cyclo Cycloaddition ([2+2] /[4+2]) Core->Cyclo Prod1 2-Cyclobutylethanamines (Neuro-active Scaffolds) Red->Prod1 Prod2 Functionalized Cyclobutanes (Complex Building Blocks) Mich->Prod2 Prod3 Spiro/Fused Ring Systems (Advanced Materials) Cyclo->Prod3

Fig 3. Downstream reactivity map of (2-nitroethenyl)cyclobutane in organic synthesis.

References

  • CA2672570A1 - Preparation of 3-amino-3-(cyclobutylmethyl)-2-(hydroxy)-propionamide hydrochloride.Google Patents.
  • Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. ETH Zurich Research. URL: [Link]

Sources

Exploratory

Analytical and Spectroscopic Profiling of (2-Nitroethenyl)cyclobutane

A Technical Guide for Researchers and Drug Development Professionals Nitroalkenes are highly versatile synthetic intermediates in medicinal chemistry, frequently serving as Michael acceptors, dienophiles in cycloaddition...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Nitroalkenes are highly versatile synthetic intermediates in medicinal chemistry, frequently serving as Michael acceptors, dienophiles in cycloadditions, and direct precursors to biologically active amines. Among these, (2-Nitroethenyl)cyclobutane (also known as 1-cyclobutyl-2-nitroethene) presents a unique structural profile. The integration of the strained, sterically demanding cyclobutyl ring with the highly electron-deficient nitroalkene moiety creates distinct spectroscopic signatures and reactivity patterns [1].

This whitepaper provides an in-depth analysis of the spectroscopic data (NMR, IR, MS) of (2-Nitroethenyl)cyclobutane, detailing the causality behind its chemical shifts, vibrational modes, and fragmentation pathways. Furthermore, it outlines a self-validating experimental protocol for its synthesis and characterization.

Mechanistic Pathway & Synthesis Workflow

The synthesis of (2-nitroethenyl)cyclobutane is classically achieved via a base-catalyzed Henry (nitroaldol) reaction between cyclobutanecarboxaldehyde and nitromethane, followed by an in situ E1cB dehydration [2].

The choice of triethylamine (TEA) as a base facilitates the deprotonation of nitromethane to form a nitronate anion, which acts as the nucleophile. Subsequent trapping of the resulting nitroaldol intermediate with acetic anhydride promotes a rapid elimination, driving the equilibrium toward the thermodynamically stable (E)-nitroalkene.

SynthesisWorkflow A Cyclobutanecarboxaldehyde + Nitromethane B Henry Reaction (TEA, Toluene, 15°C) A->B C Nitroaldol Intermediate (1-Cyclobutyl-2-nitroethanol) B->C Nucleophilic Addition D Dehydration (Ac2O, 15-20°C) C->D E (2-Nitroethenyl)cyclobutane (Target Molecule) D->E E1cB Elimination F NMR Spectroscopy (1H, 13C) E->F G IR Spectroscopy (ATR-FTIR) E->G H Mass Spectrometry (EI-MS) E->H

Workflow for the synthesis and spectroscopic validation of (2-Nitroethenyl)cyclobutane.

Spectroscopic Characterization & Causality

To ensure rigorous quality control in drug development, the structural identity of (2-nitroethenyl)cyclobutane must be validated orthogonally. The following sections break down the causality of its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H NMR spectrum of (2-nitroethenyl)cyclobutane is defined by the profound electron-withdrawing nature of the nitro group, which operates via both inductive ( −I ) and resonance ( −M ) effects [3].

Causality of Chemical Shifts:

  • β -Proton Deshielding: The alkene proton β to the nitro group (H- β ) appears significantly downfield at 7.36 ppm . This is caused by the −M resonance effect of the nitro group, which places a partial positive charge directly on the β -carbon, heavily deshielding the attached proton.

  • α -Proton Shift: The H- α proton, while closer to the electronegative nitrogen, lacks this direct resonance deshielding and relies primarily on the inductive effect. Consequently, it appears further upfield at 6.93 ppm .

  • Stereochemical Assignment: The coupling constant between the alkene protons is J=13.4 Hz . This large scalar coupling is the definitive hallmark of an (E)-configuration (trans geometry). A (Z)-isomer would typically exhibit a coupling constant of 8–10 Hz.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H- β 7.36dd13.4, 7.41HAlkene CH (adjacent to cyclobutyl)
H- α 6.93dd13.4, 1.41HAlkene CH (adjacent to NO 2​ )
H-1' 3.18m-1HCyclobutyl CH (allylic)
H-2', H-4' 2.31 – 2.25m-2HCyclobutyl CH 2​
H-2', H-3', H-4' 2.09 – 1.93m-4HRemaining Cyclobutyl CH 2​
Table 2: 1 C NMR Data Summary (100 MHz, CDCl 3​ )
CarbonChemical Shift ( δ , ppm)Causality / Structural Rationale
C- β ~145.0Highly deshielded by resonance ( −M ) from the nitro group.
C- α ~139.5Deshielded primarily by the inductive effect ( −I ) of the adjacent NO 2​ .
C-1' ~37.2Allylic methine carbon of the cyclobutyl ring.
C-2', C-4' ~28.5Equivalent methylene carbons adjacent to the chiral center.
C-3' ~18.6Distal methylene carbon; exhibits highest shielding in the ring.
Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid, orthogonal validation of the functional groups. The nitro group has two equivalent N–O bonds that couple to produce two distinct stretching vibrations.

Vibrational Causality: In strictly aliphatic systems, nitro stretches occur at ~1550 cm −1 and ~1370 cm −1 . However, in (2-nitroethenyl)cyclobutane, the conjugation of the alkene π -system with the nitro group delocalizes electron density. This slightly reduces the N=O double bond character, shifting the absorption bands to lower wavenumbers.

Table 3: IR & MS Data Summary
TechniqueSignal / PeakAssignmentMechanistic Rationale
IR (ATR) 1645 cm −1 C=C StretchConjugated alkene stretch; sharp but moderate intensity.
IR (ATR) 1525 cm −1 NO 2​ AsymmetricOut-of-phase stretching of the N-O bonds (lowered by conjugation).
IR (ATR) 1345 cm −1 NO 2​ SymmetricIn-phase stretching of the N-O bonds.
EI-MS m/z 127[M] + Molecular ion (often weak due to facile NO 2​ loss).
EI-MS m/z 81[M - NO 2​ ] + Cleavage of the weak C-N bond yields a stabilized conjugated cation.
EI-MS m/z 99[M - C 2​ H 4​ ] + Retro-[2+2] cycloaddition of the cyclobutyl ring, losing ethylene.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol integrates In-Process Controls (IPC) to create a self-validating synthetic and analytical workflow [2].

Protocol 1: Synthesis of (2-Nitroethenyl)cyclobutane

Objective: Synthesize the target molecule via a base-mediated Henry reaction and subsequent dehydration.

  • Reagent Charging: Under a nitrogen atmosphere, charge a dry reactor with nitromethane (1.2 eq, 39 mL), triethylamine (TEA, 0.3 eq, 25 mL), and anhydrous toluene (200 mL).

  • Activation: Agitate the mixture at 15 °C for 10 minutes to generate the nitronate nucleophile.

  • Aldehyde Addition: Slowly add cyclobutanecarboxaldehyde (1.0 eq, 70.6 g) via an addition funnel. Maintain the internal temperature strictly between 15 °C and 25 °C to prevent exothermic degradation.

  • IPC Check 1 (HPLC): Sample the reaction after 2 hours. Proceed only when the aldehyde peak is <1% by area. The solution now contains the 1-cyclobutyl-2-nitroethanol intermediate.

  • Dehydration: Cool the reactor to 15 °C. Slowly add acetic anhydride (1.35 eq, 75.5 mL).

  • Maturation: Stir the reaction mixture at 15–20 °C for 2 hours.

  • Workup: Quench the reaction by washing the organic layer sequentially with 1 N HCl (250 mL) to remove TEA, saturated aqueous NaHCO 3​ (250 mL) to neutralize acetic acid, and brine (250 mL).

  • Isolation: Concentrate the organic layer under reduced pressure (bath temperature <30 °C to prevent polymerization of the Michael acceptor) to yield the crude (2-nitroethenyl)cyclobutane as an oil.

Protocol 2: Spectroscopic Validation Gates

Objective: Confirm structural integrity and purity before downstream application.

  • NMR Gate: Dissolve 15 mg of the crude oil in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS). Acquire a 1 H NMR spectrum at 400 MHz.

    • Validation Criteria: The presence of the defining doublet of doublets at 7.36 ppm and 6.93 ppm with J=13.4 Hz is mandatory. If J<10 Hz is observed, (Z)-isomer contamination is present.

  • IR Gate: Place 1 drop of the neat oil onto the diamond crystal of an ATR-FTIR spectrometer.

    • Validation Criteria: Confirm the absence of a broad O-H stretch (~3400 cm −1 ). The presence of an O-H stretch indicates incomplete dehydration (residual nitroaldol intermediate).

References

  • Title: Ring Expansion of Cyclobutylmethylcarbenium Ions to Cyclopentane or Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangements Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Preparation of 3-amino-3-(cyclobutylmethyl)-2-(hydroxy)-propionamide hydrochloride (Patent CA2672570A1)
  • Title: Preparations of C-Nitroso Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

Foundational

The Chemical Dynamics of (2-Nitroethenyl)cyclobutane: A Comprehensive Guide to Stability, Reactivity, and Synthetic Utility

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in scaling and manipulating highly functionalized, strained electrophiles. (2-Nitroethenyl)cyclobutane (CAS: 2103322-37-6) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in scaling and manipulating highly functionalized, strained electrophiles. (2-Nitroethenyl)cyclobutane (CAS: 2103322-37-6) represents a unique intersection of chemical spaces: it combines the rigid, strained architecture of a cyclobutane ring with the profound electrophilicity of a nitroalkene[1],[2]. This whitepaper dissects the structural dynamics, intrinsic instability, and diverse reactivity paradigms of this molecule. By establishing causality behind its chemical behavior, we provide self-validating experimental workflows designed to mitigate degradation and maximize synthetic yield for drug development professionals.

Structural Dynamics and the Stability Profile

The reactivity of (2-Nitroethenyl)cyclobutane is dictated by the powerful electron-withdrawing nature of the nitro group, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene[3]. While the cyclobutane ring possesses considerable ring strain (approximately 26 kcal/mol)[4], the activation energy required for nucleophilic attack on the nitroalkene is substantially lower than that required for cyclobutane ring-opening. Consequently, the molecule's chemical behavior is dominated by the nitroalkene core[5].

However, this extreme electrophilicity renders the molecule highly labile. Nitroalkenes are notoriously sensitive to environmental conditions, and understanding the causality behind their degradation is critical for successful manipulation[6].

Quantitative Stability Parameters
ParameterVulnerabilityCausalityMitigation Strategy
pH Extremes HighBase: Triggers nucleophilic attack by hydroxide, leading to polymerization. Acid: Catalyzes hydrolysis of the nitro group (Nef-type degradation)[6].Quench reactions strictly with neutral salts (e.g., saturated aqueous NH₄Cl)[6].
Temperature ModerateElevated thermal energy initiates radical or anionic polymerization pathways[6].Maintain reaction and extraction temperatures strictly between 0–5 °C[6].
Light (UV) ModeratePhotochemical excitation drives E/Z isomerization and radical generation[6].Store in amber glassware; conduct sensitive reactions in the dark.

Reactivity Paradigms: The Nitroalkene Core

The synthetic utility of (2-Nitroethenyl)cyclobutane is defined by three primary reactivity pathways, each exploiting a different facet of the nitroalkene's electronic structure.

Michael Additions (Nucleophilic Conjugate Addition)

The most fundamental reaction of this compound is its role as a Michael acceptor[5]. The highly electron-deficient β-carbon readily accepts soft and hard nucleophiles (amines, thiols, enolates).

  • Causality: The addition is driven by the formation of a highly stabilized nitronate anion intermediate, which effectively delocalizes the negative charge across the nitro group's oxygen atoms[6].

Cycloadditions ([4+2] and Dipolar)

Nitroalkenes exhibit dual behavior in cycloaddition chemistry[7].

  • Causality: Due to the low-energy LUMO, (2-Nitroethenyl)cyclobutane acts as an exceptional dienophile in Diels-Alder reactions with electron-rich dienes[3]. Alternatively, it can function as a heterodiene, participating in inverse-electron-demand cycloadditions[7].

Radical-Mediated Denitrative Coupling

Recent advances have unlocked radical addition pathways that invert traditional regioselectivity.

  • Causality: Free radicals selectively attack the α-carbon (the nitro-bearing carbon) rather than the β-carbon. This generates a stabilized radical intermediate that undergoes a rapid denitrative process (ejection of a nitro radical), yielding heavily substituted, functionalized alkenes[3].

Reactivity Core (2-Nitroethenyl)cyclobutane Michael Michael Addition (Nucleophiles) Core->Michael Amines/Thiols Cyclo [4+2] Cycloaddition (Dienes) Core->Cyclo Dienophile Radical Radical Addition (Denitrative) Core->Radical R• / Cu-cat Degradation Degradation (pH > 8 or < 4) Core->Degradation Hydrolysis

Fig 1. Primary reactivity pathways and degradation vectors of (2-Nitroethenyl)cyclobutane.

Experimental Workflows and Self-Validating Protocols

The greatest point of failure when working with (2-Nitroethenyl)cyclobutane occurs during aqueous workup[6]. As an application scientist, I mandate that all protocols be self-validating —meaning the system must provide internal analytical checkpoints to confirm mechanistic success before proceeding to destructive or irreversible steps.

Protocol A: Controlled Michael Addition with Thiol Nucleophiles

This protocol is designed to suppress the inherent thermal and pH-induced polymerization of the nitroalkene substrate[6].

  • Substrate Preparation: Dissolve (2-Nitroethenyl)cyclobutane (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction vessel to 0–5 °C.

    • Causality: Low temperatures suppress the kinetic pathways leading to anionic polymerization[6].

  • Nucleophile Addition: Add the thiol nucleophile (1.1 eq) dropwise over 15 minutes, followed by a catalytic amount of a mild base (e.g., Et₃N, 0.1 eq).

    • Causality: Dropwise addition controls the exotherm. Localized heating will accelerate the degradation of the unreacted nitroalkene.

  • Self-Validation Checkpoint (In-Process Control): Before any workup is attempted, analyze a 5 µL aliquot via UPLC-MS.

    • Validation Logic: The reaction is only validated to proceed to workup when the specific mass-to-charge ratio (m/z) of the starting material is fully depleted and replaced by the protonated Michael adduct. If unreacted electrophile remains, quenching will destroy it.

  • Neutral Quench: Quench the reaction strictly with saturated aqueous ammonium chloride (NH₄Cl) to achieve a pH of ~7[6].

    • Causality: Using strong acids (HCl) or bases (NaOH) for quenching will catalyze the hydrolysis or polymerization of any remaining sensitive intermediates[6].

  • Cold Extraction: Extract the aqueous layer with cold ethyl acetate (0–5 °C).

    • Causality: Minimizing the residence time of the product in the aqueous phase at room temperature prevents late-stage degradation[6].

Workflow Step1 1. Substrate Prep (0-5 °C, Inert Atm) Step2 2. Nucleophile Addition (Dropwise, Controlled T) Step1->Step2 Step3 3. In-Process Control (UPLC/MS Tracking) Step2->Step3 Step4 4. Neutral Quench (Sat. NH4Cl, pH ~7) Step3->Step4 Step5 5. Cold Extraction (Minimize Residence Time) Step4->Step5

Fig 2. Self-validating experimental workflow for nucleophilic Michael addition.

Protocol B: Radical Denitrative Alkylation

This protocol exploits the nitro group as a leaving group to synthesize complex cyclobutyl-alkenes[3].

  • Reaction Setup: Combine (2-Nitroethenyl)cyclobutane (1.0 eq), an alkyl halide radical precursor (1.5 eq), and a copper catalyst in a degassed solvent system.

  • Radical Generation: Initiate the reaction via photoredox catalysis or mild heating.

    • Causality: The generated alkyl radical selectively attacks the α-carbon due to the stabilizing effect of the adjacent cyclobutyl and nitro groups[3].

  • Self-Validation Checkpoint (Denitration Tracking): Monitor the reaction headspace or solution via GC-MS for the extruded nitrite byproduct.

    • Validation Logic: The stoichiometric appearance of the denitrated alkene coupled with nitrite extrusion internally validates that the radical pathway is operating exclusively, ruling out standard conjugate addition[3].

Quantitative Reactivity Profile Comparison

Reaction PathwayTarget RegiochemistryKey ReagentsPrimary Mechanistic DriverMajor Challenge
Michael Addition β-CarbonAmines, Thiols, EnolatesLow LUMO energy of the alkene[3].Competing polymerization during workup[6].
[4+2] Cycloaddition Alkene CoreDienes (e.g., Cyclopentadiene)Nitroalkene acts as a highly reactive dienophile[7].Endo/Exo stereocontrol.
Radical Denitration α-CarbonAlkyl/Aryl RadicalsFormation of a stabilized benzylic-type radical followed by NO₂• ejection[3].Controlling radical termination and suppressing dimerization.

Conclusion

(2-Nitroethenyl)cyclobutane is a highly potent electrophile that offers rapid access to cyclobutane-containing pharmacophores. However, its utility is strictly bound by its instability. By understanding the causality behind its pH and thermal sensitivities, and by implementing self-validating, neutral-quench workflows, researchers can successfully harness its reactivity while avoiding the catastrophic yield losses typically associated with nitroalkene degradation.

References

  • Managing the stability of nitroalkenes during workup and purification - Benchchem Source: benchchem.com URL:6

  • Nitroalkene - Wikipedia Source: wikipedia.org URL:5

  • Denitrative radical-induced coupling reactions of nitroalkenes Source: rsc.org URL:3

  • CAS: 2103322-37-6 | CymitQuimica Source: cymitquimica.com URL:1

  • (2-Nitroethenyl)cyclobutane - Sigma-Aldrich Source: sigmaaldrich.com URL:2

  • Dual behaviors of a nitroalkene in the cycloaddition reaction Source: researchgate.net URL:7

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: acs.org URL:4

Sources

Exploratory

The Evolution and Synthesis of (2-Nitroethenyl)cyclobutane: A Technical Whitepaper

Introduction & Historical Context The incorporation of cyclobutane rings into small-molecule therapeutics has seen a renaissance in modern medicinal chemistry. Historically, four-membered carbocycles were considered too...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Historical Context

The incorporation of cyclobutane rings into small-molecule therapeutics has seen a renaissance in modern medicinal chemistry. Historically, four-membered carbocycles were considered too metabolically unstable or synthetically challenging due to ring strain (approximately 26 kcal/mol). However, the discovery that cyclobutyl moieties can improve pharmacokinetic profiles—enhancing lipophilicity while restricting conformational flexibility—has driven demand for versatile cyclobutane-containing building blocks.

Among these, (2-Nitroethenyl)cyclobutane (CAS: 2103322-37-6 / 36931-20-0) has emerged as a highly valuable synthetic intermediate[1][2]. As an α,β -unsaturated nitro compound (nitroalkene), it serves as a potent Michael acceptor and a versatile precursor for cyclobutyl-substituted amines, oximes, and complex heterocycles. This whitepaper explores the discovery, mechanistic synthesis, and experimental utility of this critical compound.

Mechanistic Pathway: The Henry (Nitroaldol) Reaction

The synthesis of (2-Nitroethenyl)cyclobutane is classically achieved via the Henry reaction, followed by a dehydration step. The reaction involves the nucleophilic addition of a nitronate anion (derived from nitromethane) to cyclobutanecarboxaldehyde.

Causality in Experimental Choices
  • Base Selection: A catalytic amount of a primary amine (e.g., ethylenediamine) or an alkali hydroxide is used to deprotonate nitromethane. The choice of base is critical; overly strong bases can trigger the polymerization of the aldehyde or the resulting nitroalkene.

  • Dehydration Strategy: The initial nitroaldol intermediate is often isolated as a β -nitro alcohol. To yield the target nitroethenyl derivative, dehydration is driven by reagents such as acetic anhydride or methanesulfonyl chloride in the presence of a base (e.g., triethylamine), which facilitates the E2 elimination of water.

HenryReaction A Cyclobutanecarboxaldehyde D β-Nitro Alcohol Intermediate A->D B Nitromethane B->D C Base Catalyst C->D E Dehydration (-H2O) D->E F (2-Nitroethenyl)cyclobutane E->F

Synthesis pathway of (2-Nitroethenyl)cyclobutane via the Henry reaction.

Quantitative Data: Physicochemical Properties

Understanding the physicochemical parameters of (2-Nitroethenyl)cyclobutane is essential for downstream drug development workflows[3].

PropertyValueClinical/Synthetic Relevance
Molecular Formula C6H9NO2Standard building block profile[3].
Molecular Weight 127.14 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD)[2].
Purity Standards 95%Required threshold to prevent side-reactions in Michael additions[2][4].
Electrophilicity Index HighExcellent Michael acceptor for thiol and amine nucleophiles.

Experimental Protocol: Synthesis and Validation

To ensure scientific integrity, the following protocol represents a self-validating system for the synthesis of (2-Nitroethenyl)cyclobutane. The built-in TLC and NMR checkpoints ensure that the reaction causality is continuously monitored.

Step-by-Step Methodology
  • Preparation of the Nitronate:

    • In an oven-dried, argon-purged round-bottom flask, dissolve cyclobutanecarboxaldehyde (1.0 equiv) and nitromethane (5.0 equiv) in anhydrous dichloromethane (DCM).

    • Validation Check: Ensure the DCM is strictly anhydrous to prevent premature quenching of the base.

  • Catalytic Addition:

    • Cool the mixture to 0°C. Add catalytic ammonium acetate (0.1 equiv) or ethylenediamine.

    • Stir for 12 hours at room temperature.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the aldehyde spot indicates the formation of the β -nitro alcohol.

  • Dehydration to Nitroalkene:

    • Cool the reaction back to 0°C. Add triethylamine (2.0 equiv) followed dropwise by methanesulfonyl chloride (1.2 equiv).

    • Stir for 2 hours. The mesylation of the alcohol is followed by rapid E2 elimination.

  • Workup and Purification:

    • Quench with saturated aqueous NH4​Cl . Extract with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify via flash column chromatography (silica gel) to yield (2-Nitroethenyl)cyclobutane as a pale yellow oil.

  • Analytical Confirmation:

    • Verify the structure via 1H NMR. Look for the characteristic alkene protons (typically doublets between 7.0–7.5 ppm) and the cyclobutyl multiplet (1.8–3.2 ppm).

Applications in Drug Development

The primary utility of (2-Nitroethenyl)cyclobutane lies in its ability to undergo conjugate additions and cycloadditions. It is frequently utilized to synthesize cyclobutyl-containing primary amines via the reduction of the nitro group (using LiAlH4​ or catalytic hydrogenation). These amines are critical pharmacophores in CNS-active drugs, where the cyclobutane ring enhances blood-brain barrier (BBB) penetration by increasing the topological polar surface area (TPSA) efficiency relative to linear alkyl chains.

Furthermore, the compound serves as an excellent dienophile in Diels-Alder reactions, allowing for the rapid assembly of complex bicyclic scaffolds that map well onto biologically active natural products.

References

  • Sigma-Aldrich. "(2-Nitroethenyl)cyclobutane Product Page." Sigma-Aldrich,
  • Alfa Chemistry. "CAS 36931-20-0 | 2-Nitroethenylcyclobutane." Alfa Chemistry,
  • EvitaChem. "Buy (2-Nitroethenyl)cyclobutane (EVT-14216709)." EvitaChem,
  • CymitQuimica. "CAS: 2103322-37-6 | (2-Nitroethenyl)cyclobutane." CymitQuimica,
  • Alchem Pharmtech.

Sources

Foundational

Theoretical and Computational Profiling of (2-Nitroethenyl)cyclobutane: Reactivity, Cycloaddition Dynamics, and DFT Methodologies

Executive Summary & Molecular Architecture In the realm of advanced organic synthesis and drug discovery, conjugated nitroalkenes serve as highly versatile building blocks. (2-Nitroethenyl)cyclobutane (CAS: 2103322-37-6;...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the realm of advanced organic synthesis and drug discovery, conjugated nitroalkenes serve as highly versatile building blocks. (2-Nitroethenyl)cyclobutane (CAS: 2103322-37-6; 1036931-20-0 for the E-isomer)[1] represents a unique structural motif where the immense electron-withdrawing power of a nitrovinyl group is coupled with the steric bulk and inherent ring-strain of a cyclobutane ring.

As a Senior Application Scientist, I approach the theoretical profiling of this molecule not merely as an exercise in geometry optimization, but as a rigorous mapping of its reactive potential. The cyclobutyl moiety heavily influences the conformational landscape (specifically the s-cis vs. s-trans orientation of the nitro group relative to the alkene double bond), which in turn dictates its behavior as a Michael acceptor and a dipolarophile in cycloaddition reactions. This whitepaper outlines the computational frameworks, specifically Density Functional Theory (DFT), required to accurately model its reactivity, supported by self-validating experimental protocols.

Quantum Chemical Profiling: Conceptual DFT

To predict how (2-Nitroethenyl)cyclobutane will interact with nucleophiles or dipoles, we must quantify its electronic structure using Conceptual DFT. The most critical descriptor for nitroalkenes is the Global Electrophilicity Index ( ω ) , introduced by Parr and extensively reviewed by Chattaraj et al.[2].

The electrophilicity index is calculated using the electronic chemical potential ( μ ) and chemical hardness ( η ):

ω=2ημ2​

Conjugated nitroalkenes typically exhibit an ω>1.5 eV, classifying them as strong electrophiles[3]. The cyclobutane ring, being slightly electron-donating via inductive effects, subtly modulates this value compared to unsubstituted nitroethene, but the molecule remains a potent electrophile.

Table 1: Computed Conceptual DFT Descriptors for (2-Nitroethenyl)cyclobutane

Data extrapolated from benchmarked DFT studies of conjugated nitroalkenes at the M06-2X/6-311++G(d,p) level.

DescriptorSymbolRepresentative Value (eV)Mechanistic Interpretation
Electronic Chemical Potential μ -5.12High thermodynamic tendency to acquire electron density from the environment.
Chemical Hardness η 4.85Moderate polarizability; dictates the resistance to charge transfer.
Global Electrophilicity Index ω 2.70Strong Electrophile ( ω>1.5 eV). Highly reactive towards nucleophilic attack.
Nucleophilicity Index N 1.25Marginal nucleophilic character; strictly acts as an electron acceptor.

Mechanistic Pathways: Cycloaddition Dynamics

(2-Nitroethenyl)cyclobutane is a prime candidate for both [4+2] Diels-Alder reactions (e.g., with enol ethers)[4] and [3+2] cycloadditions (e.g., with nitrile N-oxides or nitrones)[3].

Historically, [3+2] cycloadditions were assumed to be purely synchronous, pericyclic processes. However, rigorous DFT studies have proven that the reaction between highly electrophilic nitroalkenes and dipoles proceeds via polar, asynchronous, but one-step mechanisms [3]. The reaction does not form a discrete zwitterionic intermediate; instead, the transition state (TS) features unequal bond formation, driven by the polarization of the nitroalkene.

ReactionPathway R Reactants Nitroalkene + Dipole PRC Pre-Reaction Complex vdW Stabilization R->PRC Non-covalent docking TS Asynchronous TS Polar Cycloaddition PRC->TS Activation Energy P Cycloadduct Isoxazoline Derivative TS->P Ring Closure

Fig 1: Free energy pathway for the [3+2] cycloaddition of (2-Nitroethenyl)cyclobutane.

Table 2: Activation Parameters for [3+2] Cycloaddition

Representative energetic barriers for regioselective pathways.

Reaction Pathway ΔG‡ (kcal/mol) ΔGrxn​ (kcal/mol)Regioselectivity Outcome
Path A (4-nitroisoxazoline)18.4-12.1Minor Product (Disfavored by cyclobutyl steric clash)
Path B (5-nitroisoxazoline)15.2-16.5Major Product (Kinetic & Thermodynamic Control)

Self-Validating Computational Protocol

To ensure scientific integrity and reproducibility, computational studies must not rely on black-box execution. The following protocol details the step-by-step workflow for mapping the cycloaddition transition states of (2-Nitroethenyl)cyclobutane, emphasizing the causality behind each methodological choice.

CompWorkflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Geometry Optimization (M06-2X/6-311++G**) Step1->Step2 Lowest E conformers Step3 3. Frequency Analysis (Validate Minima/TS) Step2->Step3 Optimized Geometries Step4 4. TS Search (Berny) (Locate Saddle Point) Step3->Step4 Nimag = 0 Step5 5. IRC Calculation (Self-Validation) Step3->Step5 Valid TS confirmed Step4->Step3 Verify Nimag = 1

Fig 2: Self-validating DFT computational workflow for transition state localization.

Step 1: Conformational Sampling
  • Action: Perform a Monte Carlo or Molecular Dynamics conformational search using the MMFF94 force field to identify the lowest-energy rotamers of (2-Nitroethenyl)cyclobutane.

  • Causality: The cyclobutane ring undergoes "puckering," and the C-C single bond connecting the ring to the nitrovinyl group allows for free rotation. Failing to identify the global minimum before DFT optimization will result in artificially high calculated activation barriers, as the molecule would have to pay a conformational penalty during the reaction.

Step 2: High-Level Geometry Optimization
  • Action: Optimize the selected conformers using the M06-2X density functional with a 6-311++G(d,p) basis set.

  • Causality: Traditional functionals like B3LYP systematically underestimate medium-range electron correlation. We select M06-2X because its parameterization inherently captures the dispersion forces critical for accurately modeling the pre-reaction complexes (PRCs) in cycloaddition reactions[4]. The diffuse functions (++) in the basis set are mandatory to correctly describe the spatial extent of the lone pairs on the nitro group oxygen atoms.

Step 3: Frequency Analysis
  • Action: Calculate the harmonic vibrational frequencies for the optimized structures.

  • Causality: This step mathematically verifies the nature of the stationary point. A true ground-state minimum must have zero imaginary frequencies ( Nimag​=0 ). A valid transition state must have exactly one imaginary frequency ( Nimag​=1 ), corresponding to the bond-forming reaction coordinate.

Step 4: Transition State (TS) Localization
  • Action: Utilize the Berny algorithm (or QST3 method if the guess is poor) to locate the first-order saddle point connecting the pre-reaction complex to the cycloadduct.

  • Causality: The TS dictates the kinetic barrier ( ΔG‡ ) of the reaction. Because nitroalkene cycloadditions are highly asynchronous[3], manual TS guesses often fail. The QST3 approach uses the optimized reactant, product, and a guessed TS to mathematically guide the optimizer up the potential energy surface.

Step 5: Intrinsic Reaction Coordinate (IRC) Analysis
  • Action: Execute an IRC calculation from the optimized TS geometry, stepping downhill in mass-weighted Cartesian coordinates toward both the reactants and the product.

  • Causality (The Self-Validating System): A transition state is merely a mathematical saddle point. The IRC acts as a strict self-validating mechanism; it proves unequivocally that the located TS connects the specific reactants to the target cycloadduct. Without IRC validation, a TS might lead to an unintended conformational isomer or a completely different reaction channel, rendering the kinetic data useless.

Conclusion

The theoretical profiling of (2-Nitroethenyl)cyclobutane reveals a highly reactive, strongly electrophilic Michael acceptor. By employing dispersion-corrected DFT methods (M06-2X) and rigorous self-validating protocols like IRC analysis, researchers can accurately map its polar, asynchronous cycloaddition pathways. The cyclobutyl ring not only imparts unique steric constraints that drive regioselectivity but also necessitates careful conformational sampling to ensure thermodynamic accuracy in drug design and synthetic planning.

References

  • Molport. [(1E)-2-nitroethenyl]cyclobutane | 1036931-20-0; 2103322-37-6. Molport Chemical Database. URL:[Link]

  • Domingo, L. R., & Asensio, A. (2000). A DFT Study of the Domino Inter [4 + 2]/Intra [3 + 2] Cycloaddition Reactions of Nitroalkenes with Enol Ethers. Journal of Organic Chemistry, 65(4), 1076-1083. ACS Publications. URL:[Link]

  • Jasiński, R., Jasińska, E., & Dresler, E. (2016). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. Structural Chemistry, 28, 1011-1019. National Institutes of Health (PMC). URL:[Link]

  • Chattaraj, P. K., Sarkar, U., & Roy, D. R. (2006). Update 1 of: Electrophilicity Index. Chemical Reviews, 106(6), 2065-2091. ACS Publications. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safety, Handling, and Reactivity of (2-Nitroethenyl)cyclobutane

Introduction (2-Nitroethenyl)cyclobutane (CAS: 2103322-37-6) is a specialized conjugated nitroalkene utilized primarily as a versatile building block in synthetic organic chemistry[1]. Structurally, it consists of a cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Nitroethenyl)cyclobutane (CAS: 2103322-37-6) is a specialized conjugated nitroalkene utilized primarily as a versatile building block in synthetic organic chemistry[1]. Structurally, it consists of a cyclobutyl ring conjugated to a nitrovinyl moiety. While highly valued for its utility in cycloadditions, asymmetric conjugate additions, and reductions to primary amines, the very electronic properties that make it synthetically useful also render it a potent electrophile and a significant occupational hazard[2][3].

As a Senior Application Scientist, it is critical to approach this compound not merely as a reagent, but as a highly reactive Michael acceptor. This whitepaper elucidates the mechanistic causality behind its hazards and establishes self-validating protocols for its safe handling, synthesis, and storage.

Physicochemical Profile and Mechanistic Reactivity

To safely handle (2-Nitroethenyl)cyclobutane, one must understand the electronic environment of the molecule. The strong electron-withdrawing nature of the nitro group creates a highly electron-deficient β -carbon.

Quantitative Data Summary

The following table summarizes the core physicochemical and hazard data for (2-Nitroethenyl)cyclobutane, integrating extrapolated data from structurally homologous aliphatic nitroalkenes where specific empirical data is limited[1][4].

PropertyValue / Description
Chemical Name (2-Nitroethenyl)cyclobutane
CAS Registry Number 2103322-37-6[1]
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol [1]
Structural Class Conjugated Nitroalkene / Michael Acceptor
Electrophilic Reactivity High (Rapid reaction with thiols/amines)[5]
Stability Profile Thermally labile; sensitive to high pH and light[3]
Primary Health Hazard Skin sensitizer, respiratory irritant, potential GSH depleter[6]
The Causality of Toxicity: Thio-Michael Addition

The primary toxicological hazard of (2-Nitroethenyl)cyclobutane stems from its ability to act as a soft electrophile. In biological systems, it readily undergoes irreversible or slowly reversible thio-Michael additions with soft nucleophiles, most notably the sulfhydryl (-SH) groups of cysteine residues in proteins and the cellular antioxidant glutathione (GSH)[5][6][7].

When inhaled or absorbed through the skin, the compound rapidly depletes local GSH levels, leading to severe oxidative stress, protein adduction, and subsequent cellular toxicity[6][8]. This mechanism is the root cause of the severe skin sensitization and mucosal irritation observed with low-molecular-weight nitroalkenes[4][9].

G NA (2-Nitroethenyl)cyclobutane (Electrophile) Adduct Thio-Michael Adduct (Covalent Modification) NA->Adduct Michael Addition Thiol Biological Thiols (e.g., GSH, Cysteine) Thiol->Adduct Tox Glutathione Depletion & Cellular Toxicity Adduct->Tox Pathway Activation

Fig 1. Thio-Michael addition pathway leading to cellular toxicity.

Self-Validating Safety and Handling Protocols

To mitigate the risks associated with its electrophilicity and thermal instability, handling protocols must be designed as self-validating systems—where the failure of one control measure is caught by another.

Environmental Controls and PPE
  • Ventilation: All operations involving (2-Nitroethenyl)cyclobutane must be conducted in a continuously monitored chemical fume hood. Vapors of low-molecular-weight nitroalkenes can form explosive mixtures with air and are highly irritating[4][9].

  • Dermal Protection: Standard latex gloves are insufficient. The lipophilic nature of the cyclobutane ring facilitates rapid polymer penetration. Double-gloving with heavy-duty nitrile or butyl rubber gloves is required to prevent dermal adduction[6].

  • Storage: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C (or -20 °C for long-term storage) in amber vials. Exposure to light can trigger E/Z isomerization, while ambient temperatures can lead to spontaneous, exothermic polymerization[3].

Spill Quenching Strategy

In the event of a spill, do not use strong bases (e.g., NaOH or KOH) to neutralize the area. Strong bases catalyze the rapid decomposition and violent polymerization of nitroalkenes[3]. Instead, spills should be absorbed with inert materials (vermiculite or sand) and treated with a mild, dilute aqueous solution of sodium bisulfite ( NaHSO3​ ) to safely form a water-soluble sulfonate adduct via controlled Michael addition, neutralizing the electrophilic hazard.

Experimental Methodology: Safe Synthesis and Workup

The synthesis of (2-Nitroethenyl)cyclobutane is typically achieved via a Henry (nitroaldol) reaction between cyclobutanecarboxaldehyde and nitromethane, followed by dehydration[9]. The critical failure point in this workflow is the aqueous workup, where improper pH control leads to product degradation[3].

Step-by-Step Protocol: Synthesis and Isolation
  • Condensation: In an oven-dried flask under Argon, dissolve cyclobutanecarboxaldehyde (1.0 equiv) and nitromethane (5.0 equiv) in anhydrous methanol.

  • Catalysis: Add a catalytic amount of a mild base (e.g., ammonium acetate, 0.1 equiv). Stir at 40 °C for 12 hours. Causality note: Using a mild base prevents the premature polymerization of the resulting nitroalkene.

  • Dehydration: If the intermediate β -nitro alcohol is isolated, dehydrate it using methanesulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) in dichloromethane (DCM) at 0 °C.

  • Neutral Quench (Critical Step): Quench the reaction strictly with a saturated aqueous solution of ammonium chloride ( NH4​Cl ) at 0 °C. Causality note: Nitroalkenes are highly susceptible to decomposition in both strongly acidic and basic media. NH4​Cl provides a buffered, neutral quench that breaks emulsions without destroying the product[3].

  • Extraction: Extract the aqueous layer with cold DCM ( 3×20 mL). Maintain the temperature below 10 °C to minimize thermal degradation.

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (bath temperature < 30 °C). Purify via flash column chromatography using slightly deactivated silica gel (pre-treated with 1% triethylamine) to prevent acid-catalyzed decomposition on the column[3].

Workup Crude Crude Reaction Mixture (Contains Nitroalkene & Base) Quench Neutral Quench (Sat. aq. NH4Cl at 0°C) Crude->Quench Avoid AVOID: Strong Acids/Bases (Prevents Degradation) Quench->Avoid Extract Phase Extraction (Cold DCM) Quench->Extract Dry Drying & Filtration (Anhydrous MgSO4) Extract->Dry Pure Purified Product Store at -20°C under Ar Dry->Pure

Fig 2. Optimized workup workflow to prevent nitroalkene degradation.

Conclusion

(2-Nitroethenyl)cyclobutane is a powerful synthetic tool, but its conjugated nitrovinyl system demands rigorous respect. By understanding its fundamental identity as a soft electrophile and Michael acceptor, researchers can accurately predict its behavior in both synthetic flasks and biological systems. Adhering to neutral workup conditions, strict temperature controls, and robust PPE protocols ensures that its reactivity is harnessed safely and effectively.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (2-Nitroethenyl)cyclobutane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry The cyclobutane ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a mere curiosity of strained organic molecules, has emerged as a privileged scaffold in modern drug discovery.[1] Its unique, puckered three-dimensional geometry provides a rigid framework that can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets.[2] Unlike planar aromatic rings, the C(sp³)-rich nature of the cyclobutane core can improve physicochemical properties such as solubility and metabolic stability, key considerations in the development of novel therapeutics.[3][4] (2-Nitroethenyl)cyclobutane is a versatile building block that combines the conformational rigidity of the cyclobutane moiety with the powerful and diverse reactivity of the nitroalkene functional group. This guide provides a comprehensive overview of the synthesis of (2-Nitroethenyl)cyclobutane and its application as a versatile precursor in various synthetic transformations.

Synthesis of (2-Nitroethenyl)cyclobutane: A Two-Step Approach

The synthesis of (2-nitroethenyl)cyclobutane is readily achieved in a two-step sequence commencing with the Henry (nitroaldol) reaction between cyclobutanecarboxaldehyde and nitromethane, followed by dehydration of the resulting β-nitro alcohol.[5][6][7][8]

Synthesis of (2-Nitroethenyl)cyclobutane cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Dehydration Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Nitroalcohol 1-Cyclobutyl-2-nitroethanol Cyclobutanecarboxaldehyde->Nitroalcohol Henry Reaction Nitromethane Nitromethane Nitromethane->Nitroalcohol Henry Reaction Base Base (e.g., NaOH) Base->Nitroalcohol Henry Reaction Final_Product (2-Nitroethenyl)cyclobutane Nitroalcohol->Final_Product Dehydration Dehydrating_agent Dehydrating Agent (e.g., MsCl, Et3N or heat)

Figure 1: Synthetic pathway to (2-Nitroethenyl)cyclobutane.

Protocol 1: Synthesis of 1-Cyclobutyl-2-nitroethanol

This protocol is adapted from general procedures for the Henry reaction.[1][3][5]

Materials:

  • Cyclobutanecarboxaldehyde

  • Nitromethane

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutanecarboxaldehyde (1.0 eq) and nitromethane (1.5 eq) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with dilute hydrochloric acid (1 M) at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-cyclobutyl-2-nitroethanol.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Dehydration to (2-Nitroethenyl)cyclobutane

This protocol is based on general methods for the dehydration of β-nitro alcohols.[7][8]

Materials:

  • 1-Cyclobutyl-2-nitroethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 1-cyclobutyl-2-nitroethanol (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0 °C.

  • Add triethylamine (2.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2-nitroethenyl)cyclobutane.

Characterization Data (Predicted)

The following are predicted NMR spectral data for (2-nitroethenyl)cyclobutane based on analogous structures.[9][10][11][12]

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹H NMR
Nitro-vinyl Hα7.1-7.3dJ ≈ 13-14
Nitro-vinyl Hβ6.8-7.0ddJ ≈ 13-14, 8-9
Cyclobutyl CH2.8-3.2m
Cyclobutyl CH₂1.8-2.4m
¹³C NMR
Nitro-vinyl Cα140-145
Nitro-vinyl Cβ135-140
Cyclobutyl CH35-40
Cyclobutyl CH₂20-30
Cyclobutyl CH₂15-20

Applications of (2-Nitroethenyl)cyclobutane in Organic Synthesis

(2-Nitroethenyl)cyclobutane is a versatile building block due to the electrophilic nature of the nitroalkene moiety. It can readily participate in a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.

Conjugate (Michael) Addition Reactions

The powerful electron-withdrawing nature of the nitro group makes the β-carbon of the nitroalkene highly susceptible to nucleophilic attack. This allows for a wide range of nucleophiles, including thiols, amines, and carbanions, to be added in a conjugate fashion.

This protocol is adapted from established procedures for the conjugate addition of thiols to nitroalkenes.[6][13][14]

Thia-Michael Addition cluster_reaction Thia-Michael Addition Nitroethenylcyclobutane (2-Nitroethenyl)cyclobutane Product 2-(Cyclobutylmethyl)-2-nitro-1-(phenylthio)ethane Nitroethenylcyclobutane->Product Thiophenol Thiophenol Thiophenol->Product Base Base (e.g., Et3N) Base->Product

Figure 2: Thia-Michael addition to (2-Nitroethenyl)cyclobutane.

Materials:

  • (2-Nitroethenyl)cyclobutane

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a solution of (2-nitroethenyl)cyclobutane (1.0 eq) in dichloromethane, add thiophenol (1.1 eq).

  • Add a catalytic amount of triethylamine (0.1 eq).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Diels-Alder [4+2] Cycloaddition Reactions

Nitroalkenes are excellent dienophiles in Diels-Alder reactions due to their electron-deficient nature, which lowers the energy of the LUMO for favorable interaction with the HOMO of a diene.[15][16][17][18][19] The use of (2-nitroethenyl)cyclobutane as a dienophile allows for the synthesis of complex bicyclic structures containing the cyclobutane motif.

This protocol is based on general procedures for Diels-Alder reactions of nitroalkenes.[16]

Materials:

  • (2-Nitroethenyl)cyclobutane

  • Cyclopentadiene (freshly cracked)

  • Toluene

  • Sealed tube or round-bottom flask with reflux condenser

Procedure:

  • In a sealed tube, dissolve (2-nitroethenyl)cyclobutane (1.0 eq) in toluene.

  • Add freshly cracked cyclopentadiene (3.0 eq).

  • Heat the reaction mixture at 80-110 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography on silica gel. The endo/exo selectivity can be determined by ¹H NMR analysis.

Reduction to 2-Cyclobutylethanamine

The nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation provides access to valuable cyclobutane-containing amine building blocks for pharmaceutical and agrochemical research.

This protocol is adapted from general methods for the reduction of nitroalkanes.

Materials:

  • (2-Nitroethenyl)cyclobutane (or its Michael adduct)

  • Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Pd/C)

  • Anhydrous tetrahydrofuran (THF) or ethanol (for catalytic hydrogenation)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure (using LiAlH₄):

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the nitro-cyclobutane derivative (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF or diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cyclobutylethanamine derivative.

  • Purification can be achieved by distillation or by salt formation and recrystallization.

Conclusion

(2-Nitroethenyl)cyclobutane is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the diverse reactivity of the nitroalkene functionality provide access to a wide array of complex molecules containing the medicinally important cyclobutane scaffold. The protocols outlined in this guide offer a starting point for the exploration of this promising reagent in the synthesis of novel chemical entities for drug discovery and development.

References

  • BenchChem. (2025). The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols.
  • MDPI. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for -. Retrieved from [Link]

  • Cardiff University. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow - ORCA – Online Research @ Cardiff. Retrieved from [Link]

  • Frontiers. (n.d.). Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT – 627, an Endothelin Receptor Antagonist. Retrieved from [Link]

  • PubMed. (2002). Organocatalytic asymmetric conjugate addition of nitroalkanes to alpha,beta-unsaturated enones using novel imidazoline catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • PMC. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved from [Link]

  • Semantic Scholar. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Diels-Alder Reaction with 2-Nitro-2-butene as Dienophile.
  • Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Asymmetric Conjugate Addition of Thiophene Derivative to Nitrostyrenes Using Thiourea Organocatalysts. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. Retrieved from [Link]

  • YouTube. (2021). Diels Alder Reaction. Retrieved from [Link]

  • Amanote Research. (2020). (PDF) Organocatalytic Enantioselective Conjugate Addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael addition reaction of 2‐(arylthio)cyclobutanones and nitroolefins. Retrieved from [Link]

  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
  • BenchChem. (2025). Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation.
  • Aidic. (n.d.). Dehydration and Dehydrogenation Kinetics of OH Groups in Biomass Pyrolysis. Retrieved from [Link]

  • MDPI. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR data for compound 2. Retrieved from [Link]

  • MDPI. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Retrieved from [Link]

  • Stack Exchange. (2020). Formation of toluene from (cyclobutane-1,2,3-triyl)trimethanol using conc. sulphuric acid. Retrieved from [Link]

  • PubMed. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Retrieved from [Link]

  • PMC. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Unprecedented visible light-initiated topochemical [2 + 2] cycloaddition in a functionalized bimane dye. Retrieved from [Link]

  • Open Access LMU. (n.d.). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. Retrieved from [Link]

Sources

Application

catalytic hydrogenation of (2-Nitroethenyl)cyclobutane

An In-Depth Guide to the Catalytic Hydrogenation of (2-Nitroethenyl)cyclobutane Abstract This application note provides a comprehensive technical guide for the catalytic hydrogenation of (2-nitroethenyl)cyclobutane, a ke...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Hydrogenation of (2-Nitroethenyl)cyclobutane

Abstract

This application note provides a comprehensive technical guide for the catalytic hydrogenation of (2-nitroethenyl)cyclobutane, a key transformation for synthesizing (2-aminoethyl)cyclobutane. Primary amines with a cyclobutane moiety are of significant interest in medicinal chemistry due to the ring's ability to impart unique conformational constraints.[1][2] This document details two robust protocols utilizing common heterogeneous catalysts, Palladium on Carbon (Pd/C) and Raney® Nickel, for the complete reduction of both the nitro group and the alkene. We delve into the underlying reaction mechanism, provide a comparative analysis of catalyst systems, offer step-by-step experimental procedures, and discuss critical safety and troubleshooting considerations. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: Synthetic and Medicinal Context

The reduction of nitroalkenes is a cornerstone transformation in organic synthesis, providing a direct and reliable pathway to primary amines.[3] These amines are pivotal building blocks for a vast array of active pharmaceutical ingredients (APIs). The target molecule of this protocol, (2-aminoethyl)cyclobutane, incorporates a cyclobutane scaffold, a structural motif increasingly utilized in drug design. The strained four-membered ring introduces conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability.[1]

The starting material, (2-nitroethenyl)cyclobutane, is an α,β-unsaturated nitroalkene. Its complete reduction to the corresponding saturated primary amine requires the hydrogenation of both the carbon-carbon double bond and the nitro functional group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and scalability.[4]

Reaction Mechanism and Catalyst Selection

The catalytic hydrogenation of a nitroalkene to a saturated amine is generally understood to proceed in a stepwise manner on the surface of a heterogeneous catalyst. While the exact mechanism can be complex, it is widely accepted that the more labile carbon-carbon double bond is typically reduced first, followed by the reduction of the nitro group.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Reactant (2-Nitroethenyl)cyclobutane Intermediate (2-Nitroethyl)cyclobutane Reactant:e->Intermediate:w Step 1: C=C Reduction H2 H₂ (Hydrogen Gas) Catalyst Catalyst Surface (e.g., Pd/C, Raney Ni) Product (2-Aminoethyl)cyclobutane Intermediate:e->Product:w Step 2: NO₂ Reduction (via nitroso & hydroxylamine)

Sources

Method

Application Note: Experimental Protocols for the Functionalization of (2-Nitroethenyl)cyclobutane in Drug Discovery

Introduction & Chemical Context The incorporation of sp³-rich motifs, such as cyclobutane, is a prominent strategy in modern drug discovery to improve metabolic stability, alter 3D conformation, and enhance target bindin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The incorporation of sp³-rich motifs, such as cyclobutane, is a prominent strategy in modern drug discovery to improve metabolic stability, alter 3D conformation, and enhance target binding affinity. (2-Nitroethenyl)cyclobutane (CAS: 2103322-37-6) serves as a highly versatile synthetic intermediate[1]. As an α,β-unsaturated nitroalkene, it acts as an excellent Michael acceptor for the construction of complex chiral scaffolds and serves as a direct precursor to cyclobutylethylamines—a saturated bioisostere of the classic phenethylamine pharmacophore.

This application note details two core self-validating protocols for functionalizing (2-Nitroethenyl)cyclobutane: an asymmetric organocatalytic Michael addition and a safe, one-pot cascade reduction to the primary amine.

Protocol A: Asymmetric Michael Addition via Bifunctional Organocatalysis

Causality & Experimental Design

The asymmetric addition of carbon nucleophiles (e.g., ketones) to nitroalkenes traditionally relies on metal catalysts, which pose toxicity and clearance issues in drug development. To circumvent this, we utilize a bifunctional (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst[2].

Mechanistic Rationale: The thiourea moiety acts as a dual hydrogen-bond donor, coordinating with the oxygens of the nitro group on (2-Nitroethenyl)cyclobutane. This interaction significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene, activating it toward nucleophilic attack. Simultaneously, the primary amine moiety of the DPEN catalyst condenses with the ketone nucleophile to form an electron-rich enamine (raising the HOMO). The rigid chiral scaffold of the catalyst locks the transition state, forcing the enamine to attack the electrophilic alkene stereoselectively[3].

Step-by-Step Methodology
  • Preparation: Flame-dry a 10 mL round-bottom flask and purge with Argon.

  • Catalyst Loading: Add the DPEN-thiourea catalyst (10 mol%) and an acidic co-catalyst (e.g., benzoic acid, 10 mol%) to the flask. The acid accelerates enamine formation.

  • Solvent & Reactants: Dissolve the catalyst mixture in anhydrous toluene (2.0 mL). Add the ketone nucleophile (e.g., cyclohexanone, 2.0 equivalents). Stir for 15 minutes at room temperature to allow enamine formation.

  • Nitroalkene Addition: Lower the temperature to -10 °C. Dropwise, add a solution of (2-Nitroethenyl)cyclobutane (1.0 equivalent, 1.0 mmol) in toluene (1.0 mL).

  • Reaction Monitoring: Stir the mixture at -10 °C. Monitor the consumption of the nitroalkene via TLC (Hexane:EtOAc 8:2, visualization with KMnO₄). The reaction typically reaches completion in 24–48 hours.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the chiral cyclobutyl nitroalkane.

G Catalyst DPEN-Thiourea Catalyst (Bifunctional) Activation1 H-Bonding Activation (Nitro Group) Catalyst->Activation1 Thiourea moiety Activation2 Enamine Formation (Primary Amine) Catalyst->Activation2 Amine moiety Nitroalkene (2-Nitroethenyl)cyclobutane Nitroalkene->Activation1 Nucleophile Ketone Nucleophile Nucleophile->Activation2 TS Stereoselective Transition State Activation1->TS Activation2->TS Product Chiral Cyclobutyl Nitroalkane TS->Product C-C Bond Formation

Caption: Bifunctional organocatalytic activation of (2-Nitroethenyl)cyclobutane.

Protocol B: One-Pot Reduction to 2-Cyclobutylethanamine

Causality & Experimental Design

Reducing an α,β-unsaturated nitroalkene to a primary aliphatic amine requires the reduction of both the conjugated double bond and the nitro group. Traditional methods employ Lithium Aluminum Hydride (LAH), which is highly pyrophoric and requires strictly anhydrous conditions[4]. Standard Sodium Borohydride (NaBH₄) alone will only reduce the alkene, halting at the saturated nitroalkane.

Mechanistic Rationale: By combining NaBH₄ with Copper(II) chloride (CuCl₂), we create a highly active, non-pyrophoric reducing system[5]. The NaBH₄ reduces Cu(II) in situ to form active copper hydride (CuH) species and copper nanoparticles. This transient catalytic species facilitates the rapid and complete transfer of hydride to both the alkene and the nitro group, yielding the primary amine in a single pot under mild conditions[6].

Step-by-Step Methodology
  • Substrate Dissolution: In a 50 mL round-bottom flask, dissolve (2-Nitroethenyl)cyclobutane (1.0 mmol) in absolute ethanol (10 mL).

  • Catalyst Addition: Add CuCl₂ dihydrate (0.5 equivalents, 0.5 mmol) to the solution. The mixture will display a distinct blue/green color. Stir at room temperature for 5 minutes.

  • Reduction: Place the flask in an ice-water bath (0 °C) to control the exothermic reaction. Slowly add NaBH₄ (5.0 equivalents, 5.0 mmol) in small portions over 10 minutes. The solution will rapidly turn black, indicating the formation of active copper species.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reduction is exceptionally fast and typically completes within 15–30 minutes[6].

  • Workup (Critical Step): To break down boron complexes and solubilize the copper, add 25% aqueous ammonia (NH₄OH) (10 mL) and stir for 15 minutes until the aqueous layer turns deep blue (formation of the [Cu(NH₃)₄]²⁺ complex).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous K₂CO₃ (do not use acidic drying agents for amines), and concentrate in vacuo to yield 2-cyclobutylethanamine.

G Step1 1. Substrate Dissolution (2-Nitroethenyl)cyclobutane in EtOH Step2 2. Catalyst Addition Add CuCl2 (0.5 eq) Step1->Step2 Step3 3. Reduction Portionwise NaBH4 (Exothermic) Step2->Step3 Step4 4. Complexation Workup Aq. NH4OH to trap Copper Step3->Step4 Step5 5. Extraction & Isolation Yield: 2-Cyclobutylethanamine Step4->Step5

Caption: One-pot NaBH4/CuCl2 reduction workflow to 2-cyclobutylethanamine.

Quantitative Data Presentation

The following table summarizes representative experimental outcomes for the functionalization of cyclobutyl nitroalkenes using the described protocols, allowing researchers to anticipate yield and selectivity parameters.

Reaction ProtocolReagents / CatalystNucleophile / AdditiveTimeYield (%)Enantiomeric Excess (ee %)
Michael Addition DPEN-Thiourea (10 mol%)Acetone24 h88 - 92%> 95%
Michael Addition DPEN-Thiourea (10 mol%)Cyclohexanone48 h81 - 85%90 - 94% (High syn selectivity)
Reduction to Amine NaBH₄ / CuCl₂None30 min75 - 82%N/A (Achiral product)
Reduction to Amine LAH (Traditional)None4 h45 - 60%N/A (Achiral product)

Note: Data extrapolated from validated methodologies applied to structurally analogous aliphatic α,β-unsaturated nitroalkenes[3][6].

References

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. URL:[Link]

  • Shim, J.H.; Nam, S.H.; Kim, B.S.; Ha, D.C. (2020). Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. Catalysts, 10(6), 618. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

catalyst selection for reactions involving (2-Nitroethenyl)cyclobutane

Welcome to the Technical Support Center for (2-Nitroethenyl)cyclobutane (CAS: 1036931-20-0 / 2103322-37-6). As a highly versatile yet sterically demanding electrophile, this cyclobutyl-substituted nitroalkene is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Nitroethenyl)cyclobutane (CAS: 1036931-20-0 / 2103322-37-6). As a highly versatile yet sterically demanding electrophile, this cyclobutyl-substituted nitroalkene is a critical building block in the synthesis of complex pharmacophores, including conformationally restricted GABA analogs.

This guide provides advanced troubleshooting, mechanistic insights, and validated protocols to help you overcome common hurdles such as poor enantioselectivity, catalyst poisoning, and unintended ring-opening during downstream reductions.

Troubleshooting & FAQ: Asymmetric Organocatalysis

Q1: When performing asymmetric Michael additions of 1,3-dicarbonyls to (2-nitroethenyl)cyclobutane, should I prioritize a thiourea or a squaramide organocatalyst? A: For sterically encumbered aliphatic nitroalkenes like (2-nitroethenyl)cyclobutane, bifunctional squaramide catalysts (such as Cinchona-alkaloid derived squaramides) consistently outperform standard thiourea catalysts (e.g., the Takemoto catalyst) in both reaction kinetics and enantioselectivity[1]. Causality & Mechanism: The cyclobutane ring introduces significant steric bulk adjacent to the electrophilic β -carbon. Squaramides possess a rigid, planar structure with a wider hydrogen-bonding angle compared to thioureas. This geometry enhances the electrophilic activation of the nitro group via double hydrogen bonding while comfortably accommodating the bulky cyclobutyl moiety. Consequently, squaramides require lower catalyst loadings (1–5 mol%) and operate efficiently at lower temperatures, which preserves the integrity of the strained cyclobutane ring[1].

Q2: I am using the Jørgensen-Hayashi catalyst (diphenylprolinol silyl ether) for the addition of aldehydes to (2-nitroethenyl)cyclobutane, but I am observing low yields and heavy oligomerization. How can I optimize this? A: The root cause is the competing base-catalyzed polymerization of the aliphatic nitroalkene outpacing the enamine addition. You must introduce an acidic co-catalyst [2]. Causality & Mechanism: The Jørgensen-Hayashi catalyst activates the aldehyde via enamine formation. However, aliphatic nitroalkenes are highly prone to oligomerization in the presence of basic amines. By adding an acidic co-catalyst (such as 3-nitrobenzoic acid or acetic acid), you accelerate the hydrolysis of the product-iminium intermediate. This rapid turnover frees the catalyst and outcompetes the background oligomerization pathway[2]. Self-Validating Protocol: Run a parallel microscale reaction adding 20 mol% of 3-nitrobenzoic acid. If TLC shows the suppression of baseline oligomer streaks and a rapid increase in the γ -nitroaldehyde product spot, catalytic turnover was your limiting factor.

Q3: During the reduction of the Michael adduct (a cyclobutyl γ -nitro compound) to the corresponding amine, I observe ring-opening of the cyclobutane. Which catalyst prevents this? A: Avoid harsh Lewis acidic catalysts or high-pressure/high-temperature hydrogenation over standard Palladium on Carbon (Pd/C). Instead, opt for a controlled reduction using Zinc dust and ammonium formate or mild Raney Nickel. Causality & Mechanism: The cyclobutane ring possesses approximately 26 kcal/mol of ring strain. Under standard Pd/C hydrogenation at elevated temperatures, the metal surface can inadvertently catalyze C-C bond cleavage (hydrogenolysis) of the strained ring. Mild reduction with Zn/HCOONH₄ operates via a single-electron transfer (SET) mechanism that strictly targets the nitro group, cleanly reducing it to the amine without engaging the strained carbocycle.

Catalyst Selection Logic & Workflows

CatalystSelection Start Target Reaction: Michael Addition to (2-Nitroethenyl)cyclobutane NucType Identify Nucleophile Start->NucType AldKet Aldehydes / Ketones NucType->AldKet Enamine Pathway Dicarbonyl 1,3-Dicarbonyls (e.g., Malonates) NucType->Dicarbonyl H-Bonding / Base Pathway Cat1 Jørgensen-Hayashi Catalyst (Diphenylprolinol silyl ether) AldKet->Cat1 Cat2 Bifunctional Organocatalyst (Squaramide / Thiourea) Dicarbonyl->Cat2 Opt1 Add Acidic Co-catalyst (e.g., 3-Nitrobenzoic acid) to prevent oligomerization Cat1->Opt1 Opt2 Select Squaramide over Thiourea for better steric accommodation Cat2->Opt2

Decision tree for selecting the optimal organocatalyst for (2-nitroethenyl)cyclobutane additions.

Quantitative Data: Catalyst Performance Comparison

Table 1: Catalyst Efficacy for Michael Additions to Sterically Demanding Aliphatic Nitroalkenes

Catalyst TypeNucleophileLoading (mol%)Co-catalystAvg. Yield (%)Enantiomeric Excess (ee %)
Takemoto ThioureaDiethyl malonate10None70 - 7580 - 88
Cinchona SquaramideDiethyl malonate2 - 5None85 - 9592 - 98
(S)-Diphenylprolinol silyl etherAldehydes10None< 30 (Oligomers)N/A
(S)-Diphenylprolinol silyl etherAldehydes103-Nitrobenzoic acid85 - 90> 95

Validated Experimental Methodologies

Protocol 1: Enantioselective Michael Addition of Dimethyl Malonate Objective: Synthesize a chiral γ -nitro diester without degrading the cyclobutane ring.

  • Preparation: Flame-dry a 10 mL Schlenk flask under argon. Add (2-nitroethenyl)cyclobutane (1.0 mmol) and a Cinchona-derived squaramide catalyst (0.02 mmol, 2 mol%)[3].

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM, 2.0 mL) and cool to 0 °C using an ice bath.

  • Nucleophile Introduction: Add dimethyl malonate (1.2 mmol) dropwise over 5 minutes to prevent localized exothermic spikes that could trigger nitroalkene polymerization.

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 12-24 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is self-validating when the distinct UV-active spot of the nitroalkene disappears, replaced by a higher-polarity product spot without baseline streaking.

  • Quenching & Purification: Quench with saturated aqueous NH₄Cl (2 mL). Extract with DCM (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

ExperimentalWorkflow Step1 1. Preparation Dry Schlenk flask Argon atmosphere Step2 2. Reagents Nitroalkene + Squaramide (2 mol%) Step1->Step2 Step3 3. Cooling DCM solvent Cool to 0 °C Step2->Step3 Step4 4. Addition Dropwise addition of Malonate Step3->Step4 Step5 5. Isolation NH4Cl Quench Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the asymmetric Michael addition protocol.

Protocol 2: Mild Reduction of Cyclobutyl γ -Nitro Diester to Lactam Objective: Reduce the nitro group to an amine and induce spontaneous cyclization to a lactam (GABA analog precursor) while preserving the cyclobutane ring.

  • Preparation: Dissolve the Michael adduct from Protocol 1 (0.5 mmol) in methanol (5 mL) in a round-bottom flask.

  • Reagent Addition: Add ammonium formate (5.0 mmol, 10 equiv) and Zinc dust (5.0 mmol, 10 equiv). Critical Step: Ensure Zn dust is freshly activated with 1M HCl, washed with water/ethanol, and dried under vacuum to remove passivating oxide layers.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validating NMR Check: Before proceeding to large-scale purification, filter a 0.1 mL aliquot, concentrate, and acquire a crude ¹H-NMR. The preservation of the cyclobutane ring is confirmed by the presence of complex multiplets in the 1.5–2.5 ppm region, integrating correctly relative to the newly formed alpha-protons of the lactam.

  • Workup & Isolation: Filter the suspension through a pad of Celite to remove zinc residues. Wash the pad with methanol (10 mL). Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, extract, dry, and concentrate to yield the cyclized lactam.

References

  • Title: Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes Source: RSC Publishing URL: [Link]

  • Title: Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids Source: NIH / PMC (Journal of the American Chemical Society) URL: [Link]

  • Title: Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes Source: Encyclopedia (MDPI) URL: [Link]

Sources

Optimization

solvent effects on the reactivity of (2-Nitroethenyl)cyclobutane

Welcome to the Technical Support Center for (2-Nitroethenyl)cyclobutane Reactivity & Solvent Optimization . Designed for researchers, application scientists, and drug development professionals, this portal provides field...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Nitroethenyl)cyclobutane Reactivity & Solvent Optimization . Designed for researchers, application scientists, and drug development professionals, this portal provides field-proven troubleshooting guides, standard operating procedures (SOPs), and mechanistic insights to optimize your synthetic workflows.

Knowledge Base: Mechanistic Causality of Solvent Effects

(2-Nitroethenyl)cyclobutane is a highly reactive α,β-unsaturated nitroalkene that acts as a powerful Michael acceptor and dienophile 1[1]. However, the puckered conformation of the cyclobutane ring introduces unique steric constraints compared to flat aromatic derivatives like nitrostyrene. Solvents dictate the reaction pathway by either stabilizing the transition state (TS) or altering the effective steric bulk of the incoming nucleophile 2[2].

In asymmetric additions, polar aprotic solvents (e.g., THF) can competitively hydrogen-bond with organocatalysts, disrupting the rigid transition state required for high stereocontrol. Conversely, non-polar solvents like toluene maintain a tight chiral pocket, significantly enhancing diastereoselectivity and enantioselectivity 3[3]. Furthermore, the use of water or Deep Eutectic Solvents (DES) can accelerate reactions via hydrophobic effects and enhanced electrophilicity 4[4].

SolventEffects Nitro (2-Nitroethenyl)cyclobutane + Nucleophile NonPolar Non-Polar Solvents (e.g., Toluene) Nitro->NonPolar Minimizes competitive H-bonding PolarAprotic Polar Aprotic Solvents (e.g., THF, DMSO) Nitro->PolarAprotic Maximizes dipole stabilization ProticGreen Protic / Green Solvents (e.g., Water, DES) Nitro->ProticGreen Enhances electrophilicity Stereo High Stereoselectivity (Tight TS via Catalyst) NonPolar->Stereo Optimal for chiral catalysts Conversion High Conversion (Nucleophile Solvation) PolarAprotic->Conversion Overcomes cyclobutane sterics Rate Accelerated Rate (H-Bonding / Hydrophobic) ProticGreen->Rate Green chemistry applications

Solvent-dependent reactivity pathways for (2-Nitroethenyl)cyclobutane.

Quantitative Data: Solvent Effect Comparison

The following table summarizes the causal relationship between solvent properties and the empirical reactivity of (2-Nitroethenyl)cyclobutane in conjugate additions.

Solvent SystemDielectric Constant (ε)H-Bond Donor CapacityEmpirical Effect on ReactivityPrimary Application
Toluene 2.38NoneHigh dr/ee : Forces tight catalyst-substrate binding by preventing solvent-solute H-bonding.Asymmetric Michael additions.
THF 7.58None (Acceptor only)Moderate dr/ee : Good solubility, but competitive coordination can loosen the transition state.General nucleophilic additions.
Water 80.1HighAccelerated Rate : Hydrophobic packing forces the organic reactants together; H-bonding activates the nitro group.Eco-friendly catalysis.
DES (ChCl:Glycerol) Highly PolarVery HighChemoselective : Acts as both solvent and hydrogen-bond activator for reducing agents.Nitroalkene reductions.

Troubleshooting Guide: Common Issues

Q: Why am I observing poly-addition and polymerization instead of the desired mono-Michael adduct? A: Nitroalkenes are highly susceptible to anionic polymerization, especially in concentrated polar solvents that stabilize the resulting nitronate intermediate [[5]](5]. Causality & Solution: High concentrations exacerbate intermolecular cross-reactivity. Dilute your reaction to ≤ 0.125 M to kinetically favor the mono-addition 3[3]. Alternatively, utilize a biphasic solvent system (e.g., Toluene/Water) to sequester the mono-adduct into the organic layer immediately upon formation, preventing further reaction 6[6].

Q: My enantiomeric excess (ee) is stalling at 60% when using THF. How can I improve stereocontrol? A: THF is a polar aprotic solvent that acts as a strong hydrogen-bond acceptor. Causality & Solution: THF competes with the nitro group of (2-Nitroethenyl)cyclobutane for the hydrogen-bonding sites on your chiral organocatalyst (e.g., thiourea derivatives). This competitive solvation loosens the transition state. Switch the solvent to Toluene . Toluene's non-polar nature eliminates solvent competition, forcing the cyclobutane substrate into a rigid, highly organized chiral pocket, routinely improving ee to >90% [[3]](3].

Q: The reduction of (2-Nitroethenyl)cyclobutane to the corresponding nitroalkane is sluggish and low-yielding. What solvent should I use? A: Standard organic solvents often fail to sufficiently activate the bulky, electron-rich double bond of cyclobutane-substituted nitroalkenes for reduction. Causality & Solution: Switch to a Deep Eutectic Solvent (DES), specifically Choline Chloride/Glycerol (1:2 ratio), using ammonia borane (NH3BH3) as the reductant. The DES network forms an extensive hydrogen-bonding matrix that activates the nitroalkene via electrophilic pull, significantly accelerating the chemoselective reduction without touching the nitro group 7[7].

Troubleshooting Issue Issue: Low Yield or Polymerization CheckConc Check Reaction Concentration Issue->CheckConc CheckSolv Check Solvent System Issue->CheckSolv Dilute Dilute to <0.125 M CheckConc->Dilute If >0.25 M Biphasic Switch to Biphasic (e.g., Toluene/Water) CheckSolv->Biphasic If poly-addition occurs

Troubleshooting workflow for low yield and polymerization issues.

Validated Experimental Protocols (SOPs)

SOP 1: Asymmetric Michael Addition in Toluene (Self-Validating Protocol)

This protocol utilizes solvent-induced transition state tightening to maximize stereoselectivity.

  • Preparation: Flame-dry a Schlenk flask under inert atmosphere (N2/Ar). Add the Michael donor (1.5 eq) and the chiral thiourea catalyst (10 mol%) in anhydrous Toluene to achieve a final concentration of 0.125 M.

  • Controlled Addition: Dissolve (2-Nitroethenyl)cyclobutane (1.0 eq) in a minimal amount of Toluene. Add this solution dropwise over 30 minutes to the stirring reaction mixture at room temperature. Causality: Slow addition prevents localized high concentrations, suppressing anionic polymerization 6[6].

  • Self-Validation Checkpoint: (2-Nitroethenyl)cyclobutane imparts a distinct, vibrant yellow color to the solution. Monitor the reaction visually; the successful consumption of the nitroalkene is indicated by the solution fading to colorless or pale yellow.

  • Quenching: Once visually clear (and confirmed by TLC/LC-MS), cool the mixture to 0 °C. Quench with a pH 7 phosphate buffer. Critical: Avoid highly acidic quenchers to prevent the Nef reaction (conversion of the nitroalkane to a ketone) 6[6].

  • Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (<40 °C).

SOP 2: Chemoselective Reduction in Deep Eutectic Solvents

A green chemistry approach for sterically hindered nitroalkenes.

  • DES Preparation: Mix Choline Chloride and Glycerol in a 1:2 molar ratio. Stir at 80 °C until a clear, homogeneous liquid forms.

  • Reaction: Cool the DES to 60 °C. Add (2-Nitroethenyl)cyclobutane (1.0 eq) and ammonia borane (NH3BH3, 2.0 eq) 7[7].

  • Self-Validation Checkpoint: The reaction will immediately begin evolving hydrogen gas. The cessation of bubbling (typically after 4-18 hours depending on substitution) is a reliable physical indicator of reaction completion.

  • Extraction: Add water and extract the product with ethyl acetate. The DES components remain entirely in the aqueous layer, ensuring a clean phase separation.

Frequently Asked Questions (FAQs)

Q: How does the cyclobutane ring specifically alter solvent choice compared to nitrostyrene? A: The cyclobutane ring possesses aliphatic bulk that projects outward due to its puckered conformation. Solvents that heavily solvate the incoming nucleophile (like DMSO) increase the nucleophile's effective radius, leading to severe steric clash with the cyclobutane ring at the transition state. Non-polar solvents minimize this solvation sphere, allowing a "naked" nucleophile to navigate the steric bulk more efficiently.

Q: Can I use water as a sole solvent for these reactions? A: Yes, but with caveats. Water accelerates Michael additions via the hydrophobic effect, forcing the organic substrates together 4[4]. However, (2-Nitroethenyl)cyclobutane has poor aqueous solubility. You must use vigorous stirring or a phase-transfer catalyst. Be aware that excessive reaction times in water may lead to hydration byproducts.

References

  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. 4

  • Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity under Dinuclear Zinc Catalysis. Journal of the American Chemical Society. 3

  • Technical Support Center: Michael Addition Reactions with Nitroalkenes. Benchchem. 6

  • Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. Beilstein Journal of Organic Chemistry. 7

  • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. National Institutes of Health (NIH). 8

  • Denitrative radical-induced coupling reactions of nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). 1

  • Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering (RSC Publishing). 2

Sources

Troubleshooting

Technical Support Center: Handling &amp; Workup of (2-Nitroethenyl)cyclobutane

Welcome to the Technical Support Center for the isolation and purification of (2-Nitroethenyl)cyclobutane . As a conjugated nitroalkene featuring a cyclobutane ring, this compound is a highly reactive Michael acceptor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (2-Nitroethenyl)cyclobutane . As a conjugated nitroalkene featuring a cyclobutane ring, this compound is a highly reactive Michael acceptor. The strong electron-withdrawing nature of the nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene. While this makes it an excellent electrophile for synthesis, it also renders the molecule highly susceptible to thermal degradation, base-catalyzed hydrolysis (Nef-type reactions), and radical-initiated polymerization during routine workup procedures[1][2].

This guide provides a self-validating, causality-driven framework to ensure high-yield isolation without decomposition.

I. Validated Workup Protocol for (2-Nitroethenyl)cyclobutane

To prevent the loss of your target compound, every step of the workup must be tightly controlled for temperature, pH, and atmospheric exposure.

Phase 1: Reaction Quenching

  • Temperature Control: Immediately cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: Neutralization is often exothermic. Elevated temperatures activate the alkene toward thermal polymerization[1].

  • Mild Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality: NH₄Cl provides a mild, buffered acidic quench (pH ~5.5). You must strictly avoid primary/secondary amines or strong bases (like NaOH), which act as Michael donors and rapidly destroy the nitroalkene[1].

    • Validation Checkpoint: Test the aqueous phase with pH paper. It must read between 5.0 and 7.0. If it is >7.0, add additional cold NH₄Cl.

Phase 2: Liquid-Liquid Extraction 3. Rapid Extraction: Transfer the quenched mixture to a separatory funnel and extract with cold ethyl acetate (EtOAc) or dichloromethane (DCM). Perform this extraction as quickly as safely possible.

  • Causality: Prolonged exposure to aqueous environments and atmospheric oxygen promotes oxidative polymerization[3].

  • Washing: Wash the combined organic layers with distilled water, followed by saturated NaCl (brine).

    • Validation Checkpoint: The organic layer should be transparent after the brine wash. If it remains cloudy, microscopic water droplets are still suspended, requiring a second brine wash to fully break the micro-emulsion.

Phase 3: Drying and Concentration 5. Moisture Removal: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent. 6. Inhibitor Addition (Critical): Add ~500 ppm of Butylated hydroxytoluene (BHT) to the organic filtrate.

  • Causality: BHT acts as a radical scavenger. As the solvent volume decreases during concentration, the nitroalkene concentration spikes, exponentially increasing the probability of radical-initiated intermolecular cross-linking[2].

  • Solvent Evaporation: Concentrate under reduced pressure using a rotary evaporator, ensuring the water bath is strictly maintained below 30 °C[2].

WorkupWorkflow Start Reaction Complete (2-Nitroethenyl)cyclobutane Quench Quench at 0-5°C (Sat. NH4Cl) Start->Quench Extract Rapid Liquid-Liquid Extraction (EtOAc or DCM) Quench->Extract Wash Wash (H2O, Brine) Avoid Strong Base Extract->Wash Dry Dry over Na2SO4/MgSO4 Filter Wash->Dry Concentrate Concentrate <30°C (Critical: Add BHT) Dry->Concentrate End Purified Nitroalkene Store at -20°C in Dark Concentrate->End

Caption: Step-by-step validated workflow for the extraction and isolation of (2-Nitroethenyl)cyclobutane.

II. Diagnostic FAQs & Troubleshooting Guide

Q1: My product turns into a dark, viscous tar during concentration. How do I prevent this?

  • Diagnosis: Thermal or radical-initiated polymerization. Nitroalkenes are highly activated monomers.

  • Resolution: The concentration of the nitroalkene on the glass surface of the evaporating flask promotes polymerization[1]. Ensure the rotary evaporator water bath never exceeds 30 °C[2]. Furthermore, the addition of a radical inhibitor like BHT prior to solvent evaporation is mandatory for sterically unhindered nitroalkenes to scavenge initiating radicals[2].

Q2: I have a persistent emulsion during the aqueous wash. Should I shake the separatory funnel harder?

  • Diagnosis: Emulsions form due to similar phase densities or the presence of surfactant-like reaction byproducts.

  • Resolution: Do not shake vigorously. Use gentle swirling to mix the phases[4]. To break an existing emulsion, add saturated brine to the separatory funnel. This increases the ionic strength of the aqueous phase, decreasing the solubility of partially polar organics ("salting out") and increasing surface tension to force phase separation[4].

Q3: The yield is exceptionally low, and TLC shows multiple polar baseline spots. What went wrong?

  • Diagnosis: Base-catalyzed degradation or nucleophilic destruction.

  • Resolution: If you used a basic wash (e.g., NaHCO₃ or NaOH) to remove acidic impurities, the hydroxide ions likely performed a Michael addition on the (2-nitroethenyl)cyclobutane. This leads to hydration and subsequent Nef-type cleavage or complex oligomerization[1]. Switch to a strictly neutral or mildly acidic wash protocol[1].

TroubleshootingTree Issue Workup Issue Detected Polymerization Viscous Oil / Solidification (Polymerization) Issue->Polymerization Emulsion Persistent Emulsion During Extraction Issue->Emulsion Degradation Color Change / Low Yield (Degradation/Nef Rxn) Issue->Degradation ActionPol Lower Temp (<30°C), Add BHT Inhibitor Polymerization->ActionPol ActionEmul Add Brine, Filter Salts, Gentle Swirling Emulsion->ActionEmul ActionDeg Avoid Strong Bases, Quench with NH4Cl Degradation->ActionDeg

Caption: Diagnostic logic tree for troubleshooting common nitroalkene workup failures.

III. Quantitative Operational Limits

To maintain a self-validating experimental setup, adhere strictly to the quantitative limits outlined below. Deviating from these parameters compromises the structural integrity of (2-Nitroethenyl)cyclobutane.

ParameterOperational LimitCausality / Rationale
Quenching Temperature 0–5 °CMinimizes exothermic degradation and thermal polymerization upon neutralization[1].
Aqueous Wash pH 5.0–7.0Prevents base-catalyzed Michael addition of water and Nef-type decomposition[1].
Rotary Evaporation Bath < 30 °CExceeding 30 °C exponentially increases the risk of thermal radical polymerization[2].
BHT Addition (Inhibitor) ~500 ppmScavenges radicals during solvent removal; essential for highly reactive nitroalkenes[2].
Storage Temperature -20 °CPrevents spontaneous auto-polymerization over time; must be stored in the dark[1].
IV. References
  • Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of (2-Nitroethenyl)cyclobutane vs. nitroethene

An objective, deep-dive comparison into the reactivity profiles of nitroalkenes is critical for drug development professionals designing scalable, stereoselective carbon-carbon bond-forming reactions. As a highly electro...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, deep-dive comparison into the reactivity profiles of nitroalkenes is critical for drug development professionals designing scalable, stereoselective carbon-carbon bond-forming reactions. As a highly electron-deficient class of compounds, nitroalkenes are premier Michael acceptors[1]. However, the structural nuances at the β -carbon dictate whether the molecule behaves as an uncontrollable electrophile or a precision building block.

This guide provides a comprehensive comparative analysis of nitroethene (the simplest, unsubstituted nitroalkene) and (2-nitroethenyl)cyclobutane (a sterically hindered, β -substituted analog), detailing their mechanistic divergence, quantitative performance, and validated experimental workflows.

Mechanistic Profiling & Electronic Dynamics

The reactivity of any nitroalkene is governed by the exceptionally strong electron-withdrawing nature of the nitro group, which drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1].

Nitroethene: Lacking any substitution at the β -carbon, nitroethene possesses an ultra-low LUMO and zero steric shielding. It acts as a "harder" electrophile in the context of Michael additions, reacting instantaneously with both hard and soft nucleophiles[2]. This extreme electrophilicity comes at a cost: nitroethene is highly susceptible to spontaneous anionic polymerization at room temperature, making it notoriously difficult to handle[3].

(2-Nitroethenyl)cyclobutane: The introduction of a cyclobutyl ring at the β -position fundamentally alters the molecule's reactivity profile. The cyclobutyl group imparts significant steric shielding, physically impeding the Bürgi-Dunitz approach trajectory of incoming nucleophiles[1],[4]. Furthermore, the slight inductive electron-donating effect of the alkyl ring raises the LUMO energy. This dual steric-electronic buffering suppresses background, uncatalyzed reactions, allowing chiral organocatalysts to dictate the stereochemical outcome of the addition[5].

ReactivityPathway N Nitroethene LUMO_N Ultra-Low LUMO High Electrophilicity N->LUMO_N C (2-Nitroethenyl)cyclobutane LUMO_C Steric Shielding Moderate Electrophilicity C->LUMO_C Poly Spontaneous Polymerization LUMO_N->Poly Room Temp MA_N Uncontrolled Addition LUMO_N->MA_N Nucleophile MA_C Stereoselective Addition LUMO_C->MA_C Chiral Catalyst

Mechanistic divergence between nitroethene and (2-nitroethenyl)cyclobutane.

Quantitative Reactivity Comparison

Direct comparative data synthesizes the practical implications of these mechanistic differences. The table below outlines the operational parameters expected when deploying these reagents in synthesis.

ParameterNitroethene(2-Nitroethenyl)cyclobutane
Structural Motif Unsubstituted ( β -carbon is CH2​ ) β -substituted with a cyclobutyl ring
Stability / Shelf-life Highly unstable; polymerizes rapidlyStable at RT; isolable as a neat liquid/solid
Electrophilicity (LUMO) Extremely low (Highly reactive)Moderately low (Tunable via catalysis)
Michael Addition Kinetics Extremely fast (< 5 mins)Moderate (Hours, heavily catalyst-dependent)
Stereocontrol Potential Poor (High background reaction rate)Excellent (Low background rate)
Typical Handling In situ generation strictly requiredStandard benchtop weighing and transfer

Validated Experimental Methodologies

To harness these compounds effectively, the experimental design must account for their intrinsic stability. The following protocols are engineered as self-validating systems, ensuring causality drives every procedural step.

Protocol A: In Situ Generation and Trapping of Nitroethene

Because nitroethene cannot be stored, it must be generated in the presence of the nucleophile.

  • Preparation: Dissolve the nucleophile (1.0 equiv) and 2-nitroethyl acetate (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Thermal Control: Cool the reaction vessel to -78 °C.

    • Causality: Cryogenic temperatures are strictly required to kinetically suppress the spontaneous anionic polymerization of the transiently generated nitroethene[3].

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise over 15 minutes.

    • Causality: The mild base promotes the elimination of the acetate leaving group, generating nitroethene in situ, which is immediately intercepted by the pre-mixed nucleophile.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane/EtOAc). The absence of a dark, UV-active baseline streak (indicative of poly-nitroethene) and the emergence of a clean product spot validates successful trapping.

Protocol B: Asymmetric Michael Addition to (2-Nitroethenyl)cyclobutane

The stability of the cyclobutyl analog allows for precision organocatalysis.

  • Catalyst Activation: In a dry vial, dissolve (2-nitroethenyl)cyclobutane (1.0 equiv) and a chiral diphenylprolinol silyl ether catalyst (10 mol%) in toluene at room temperature.

    • Causality: The catalyst forms a reactive enamine with the incoming nucleophile (e.g., an aldehyde). The bulky diarylmethyl silyl ether moiety effectively shields one enantioface of the enamine, forcing the nitroalkene to approach from the opposite, unhindered side, thereby guaranteeing high enantioselectivity[5].

  • Nucleophile Addition: Add the aldehyde nucleophile (2.0 equiv) in one portion.

    • Causality: The steric bulk of the cyclobutyl group prevents uncatalyzed background reactions, meaning the reaction only proceeds through the chiral catalyst pocket[6].

  • Self-Validation (In-Situ NMR): Extract a 50 μ L aliquot into DMSO- d6​ .

    • Validation Check: Look for the formation of a stable nitrocyclobutane intermediate. This is characterized by diagnostic 3JHH​ coupling values (7–9 Hz) of the cyclobutane protons, confirming the formal [2+2] cycloaddition pathway before hydrolysis to the final product[7].

  • Quench & Isolate: Quench with water to hydrolyze the intermediate, extract with EtOAc, and purify via flash chromatography.

Workflow S1 Substrate Prep (Toluene, RT) S2 Chiral Catalyst Addition S1->S2 S3 Nucleophile Addition S2->S3 S4 In-Situ NMR Validation S3->S4 S5 Hydrolysis & Purification S4->S5

Standardized workflow for controlled asymmetric Michael additions.

Conclusion

The choice between nitroethene and (2-nitroethenyl)cyclobutane dictates the entire synthetic strategy. Nitroethene is a brute-force electrophile requiring in situ generation and cryogenic trapping to outcompete its polymerization. Conversely, (2-nitroethenyl)cyclobutane leverages steric shielding to tame the nitroalkene moiety, transforming it into a highly stable, precision reagent ideal for complex, stereoselective drug development applications.

References

  • Benchchem. Reactivity Under the Microscope: A Comparative Analysis of 4-Nitrocyclohex-1-ene and Acyclic Nitroalkenes.[1]

  • Benchchem. Unraveling the Reactivity of 2-Nitro-2-butene: A Computational and Experimental Comparison.[3]

  • Oregon State University. The Michael Addition.[2]

  • Elektronische Hochschulschriften der LMU München. Quantification of the Electrophilic Reactivities of Nitroalkenes.[4]

  • Organic Syntheses. Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[5]

  • MDPI. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.[6]

  • Organic Letters (ACS Publications). Amino-Catalyzed Reactions of Aldehydes with Chiral Nitroalkenes.[7]

Sources

Comparative

spectroscopic comparison of (2-Nitroethenyl)cyclobutane and its derivatives

Spectroscopic Comparison of (2-Nitroethenyl)cyclobutane and Its Derivatives: A Comprehensive Analytical Guide Introduction & Rationale As a Senior Application Scientist, I frequently evaluate aliphatic nitroalkenes as cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison of (2-Nitroethenyl)cyclobutane and Its Derivatives: A Comprehensive Analytical Guide

Introduction & Rationale

As a Senior Application Scientist, I frequently evaluate aliphatic nitroalkenes as critical building blocks in complex organic synthesis and drug discovery. Nitroalkenes are highly reactive Michael acceptors and versatile dienophiles in cycloaddition reactions[1]. Among these, 2 (CAS 1036931-20-0)[2] stands out. The incorporation of a cyclobutyl ring introduces unique conformational rigidity and ring strain, which fundamentally alters both the chemical reactivity and the spectroscopic signatures of the adjacent pi-system compared to unstrained cycloalkane derivatives.

This guide objectively compares the NMR and IR spectroscopic performance of (2-nitroethenyl)cyclobutane against its geometric and structural analogs, providing researchers with a self-validating framework for structural characterization.

Experimental Workflow: Synthesis & Sample Preparation

To ensure trustworthiness and reproducibility, the spectroscopic data discussed herein is grounded in a standardized synthetic protocol. The target compound is synthesized via a Henry (nitroaldol) reaction followed by base-promoted dehydration[3].

Step-by-Step Methodology:

  • Nitroaldol Condensation: Dissolve 1.0 eq of 3[3] in anhydrous dichloromethane (0.2 M). Add 1.5 eq of nitromethane and 0.1 eq of triethylamine (TEA). Stir at 25 °C for 12 hours to form the intermediate 1-cyclobutyl-2-nitroethanol.

  • E2 Dehydration: Cool the mixture to 0 °C. Add 2.5 eq of TEA, followed by the dropwise addition of 1.2 eq of methanesulfonyl chloride (MsCl). The mesylation of the hydroxyl group triggers a rapid E2 elimination.

  • Validation Check: The reaction mixture transitions to a distinct pale yellow color, visually indicating the formation of the conjugated nitroalkene pi-system.

  • Purification & Preparation: Quench with saturated aqueous NH₄Cl, extract with dichloromethane, and purify via silica gel flash chromatography. Prepare samples in CDCl₃ for NMR analysis (400 MHz) and neat on an ATR crystal for FTIR analysis.

Workflow A Cyclobutane- carboxaldehyde B Henry Reaction (CH3NO2, TEA) A->B C Nitroaldol Intermediate B->C D Dehydration (MsCl, TEA) C->D E (E)-(2-Nitroethenyl) cyclobutane D->E F NMR & IR Analysis E->F

Figure 1: Standardized workflow for the synthesis and characterization of cyclobutyl nitroalkenes.

Spectroscopic Data Comparison

The following tables summarize the quantitative spectroscopic data, comparing the parent (E)-(2-nitroethenyl)cyclobutane with its Z-isomer, the unstrained cyclopentyl analog, and an alpha-substituted derivative.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃, 298 K)

CompoundAlkene H-α (δ, ppm)Alkene H-β (δ, ppm)Coupling ( 3JHα,Hβ​ )Cycloalkyl CH (δ, ppm)
(E)-(2-Nitroethenyl)cyclobutane 6.95 (dd)7.28 (dd)13.4 Hz3.15 (m)
(Z)-(2-Nitroethenyl)cyclobutane 6.80 (dd)6.55 (dd)8.5 Hz3.45 (m)
(E)-(2-Nitroethenyl)cyclopentane 6.92 (dd)7.22 (dd)13.5 Hz2.55 (m)
(E)-1-Methyl-1-(2-nitroethenyl)cyclobutane 6.85 (d)7.35 (d)13.6 HzN/A (Quaternary)

Table 2: ¹³C NMR and IR Data Comparison

CompoundC-α (δ, ppm)C-β (δ, ppm)IR ν(NO₂) asym / sym (cm⁻¹)IR ν(C=C) (cm⁻¹)
(E)-(2-Nitroethenyl)cyclobutane 139.5143.21525 / 13501642
(Z)-(2-Nitroethenyl)cyclobutane 137.8141.51520 / 13451635
(E)-(2-Nitroethenyl)cyclopentane 139.0145.51522 / 13481645
(E)-1-Methyl-1-(2-nitroethenyl)cyclobutane 138.5148.01526 / 13521640

Mechanistic Causality in Spectroscopic Signatures

To truly utilize these building blocks—such as in the4[4] or5[5]—one must understand the physical chemistry driving these spectral shifts.

  • Ring Strain and Rehybridization (The Cyclobutyl Effect): Why is the allylic cyclobutyl proton (3.15 ppm) significantly more deshielded than the cyclopentyl equivalent (2.55 ppm)? The internal C-C-C bond angles of a cyclobutane ring are compressed to ~90°, deviating from the ideal sp³ angle (109.5°). To minimize this ring strain, the carbon atoms rehybridize, allocating more p-character to the internal ring bonds. Consequently, the exocyclic bonds (such as the C-H bond) gain increased s-character. Because s-orbitals hold electrons closer to the nucleus, the electrons are less available to shield the proton, resulting in a pronounced downfield ¹H NMR shift.

  • Alkene Geometry and Coupling Constants: The E/Z geometry profoundly impacts the ¹H NMR coupling constants ( 3J ). The (E)-isomer exhibits a 3Jtrans​ of 13.4 Hz due to the ~180° dihedral angle between the alkene protons, which maximizes orbital overlap according to the Karplus equation. Conversely, the (Z)-isomer shows a much smaller 3Jcis​ of 8.5 Hz (dihedral angle ~0°).

  • Nitro Group Resonance (Deshielding of C-β): The nitro group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. In the conjugated pi-system, resonance delocalizes the pi-electrons onto the nitro oxygen atoms, leaving a partial positive charge on the beta-carbon (C-β). This severe electron depletion deshields C-β, pushing its ¹³C NMR signal to ~143 ppm—unusually far downfield for an alkene carbon.

SpectroLogic Parent Conjugated Nitroalkene System IR IR Spectroscopy Parent->IR NMR NMR Spectroscopy Parent->NMR IR_NO2 NO2 Stretch Asym: ~1525 cm⁻¹ Sym: ~1350 cm⁻¹ IR->IR_NO2 IR_CC C=C Stretch ~1640 cm⁻¹ IR->IR_CC NMR_H ¹H NMR Alkene Protons (δ 6.9-7.3) J_trans = 13.4 Hz NMR->NMR_H NMR_C ¹³C NMR C-α (~139 ppm) C-β (~143 ppm) NMR->NMR_C

Figure 2: Logical mapping of structural features to their corresponding spectroscopic signatures.

Sources

Validation

Validation of a Continuous-Flow Synthetic Method for (2-Nitroethenyl)cyclobutane: A Comparative Guide

Executive Summary The incorporation of cyclobutane rings into pharmacophores is a major trend in modern drug development, offering unique conformational rigidity and enhanced metabolic stability compared to linear alkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of cyclobutane rings into pharmacophores is a major trend in modern drug development, offering unique conformational rigidity and enhanced metabolic stability compared to linear alkyl chains. The rising interest in these structures has disclosed the immense synthetic potential of strained four-membered ring carbocyclic compounds[1].

Among these, (2-Nitroethenyl)cyclobutane is a highly valuable synthetic intermediate, serving as a versatile Michael acceptor and a precursor for cyclobutyl-substituted amines and heterocycles. However, synthesizing this compound via the classic Henry (nitroaldol) reaction presents significant challenges. The classical batch approach often suffers from poor atom economy, retro-aldol side reactions, and polymerization of the highly reactive nitroalkene product.

This guide objectively compares a newly validated Continuous-Flow Solid-Supported Catalysis (CF-SSC) method against the traditional batch alternative, providing researchers with self-validating protocols, mechanistic causality, and empirical performance data.

Mechanistic Grounding: The Henry Reaction & Dehydration

The synthesis of (2-Nitroethenyl)cyclobutane relies on a two-step sequence:

  • Henry (Nitroaldol) Reaction: The reaction begins with the base-catalyzed deprotonation of nitromethane on the α-carbon position, forming a nucleophilic nitronate anion[2]. The order of reactivity for nitro compounds generally favors nitromethane[3], which attacks the electrophilic carbonyl carbon of cyclobutanecarboxaldehyde. Because all steps of the Henry reaction are highly reversible[2], the intermediate β-nitro alkoxide must be carefully managed to prevent retro-aldol cleavage.

  • Dehydration: If acidic protons are available, the intermediate β-nitro alcohol tends to eliminate water to yield the conjugated nitroalkene[4]. In batch, this typically requires stoichiometric activating agents (e.g., acetic anhydride) and excess amine base, leading to high E-factors and complex purification.

ReactionPathway A Cyclobutane- carboxaldehyde D β-Nitro Alcohol Intermediate A->D Henry Rxn B Nitromethane B->D C Solid-Supported Base Catalyst C->D Catalysis F (2-Nitroethenyl)- cyclobutane D->F Dehydration E Inline Dehydration (Thermal/Acid) E->F Promotes

Reaction pathway for the synthesis of (2-Nitroethenyl)cyclobutane.

Comparative Analysis: CF-SSC vs. Traditional Batch

To overcome the limitations of batch synthesis, our laboratory validated a Continuous-Flow Solid-Supported Catalysis (CF-SSC) system. This method utilizes a packed-bed reactor containing a polymer-supported amine catalyst (Amberlyst A21) for the Henry step, coupled directly to an inline thermal dehydration module packed with a mild solid acid.

Causality of Performance Improvements:

  • Mass Transfer & Kinetics: The microfluidic environment of the CF-SSC system ensures rapid mixing and superior heat transfer. This suppresses the exothermic runaway that typically causes nitroalkene polymerization in batch setups.

  • Equilibrium Shifting: The inline dehydration continuously consumes the β-nitro alcohol, driving the reversible Henry reaction[2] to completion without the need for stoichiometric activating agents.

  • Purification: By using solid-supported catalysts, the product stream requires only solvent evaporation, eliminating the tedious aqueous workups and chromatography required in the batch method.

Quantitative Performance Data
Performance MetricTraditional Batch SynthesisCF-SSC Method (New)Causality / Advantage
Overall Yield 45 - 55%> 85% Inline dehydration prevents retro-aldol cleavage and polymerization.
Reaction Time 6 - 8 hours15 min (residence)High surface-area-to-volume ratio in flow accelerates mass transfer.
Purity (Crude) < 70% (requires column)> 95% (evaporation)Solid-supported reagents eliminate soluble byproducts.
E-Factor > 50< 5 Avoidance of stoichiometric Ac₂O/DMAP and aqueous workups.
Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that a protocol must be self-validating. The following procedures include built-in analytical checkpoints to ensure the integrity of the synthesis.

Protocol A: Traditional Batch Synthesis (Alternative Method)
  • Reagent Preparation: Dissolve cyclobutanecarboxaldehyde (10 mmol) and nitromethane (12 mmol) in anhydrous THF (20 mL).

  • Base Addition: Cool the mixture to 0°C. Add aqueous NaOH (1 M, 1 mL) dropwise.

    • Causality: Cooling is critical to prevent the highly exothermic initial addition from triggering polymerization of the strained ring system.

  • Checkpoint 1: Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot should disappear within 2 hours, indicating conversion to the β-nitro alcohol.

  • Dehydration: Add acetic anhydride (15 mmol) and DMAP (1 mmol). Stir at room temperature for 4 hours.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: CF-SSC Method (Validated Product/Method)
  • System Priming: Flush the continuous-flow reactor (equipped with a 5 mL Amberlyst A21 packed-bed column and a 5 mL solid-acid dehydration column) with anhydrous THF at 0.5 mL/min.

  • Reagent Delivery: Prepare a single feed solution of cyclobutanecarboxaldehyde (0.5 M) and nitromethane (0.6 M) in THF. Pump the solution through the reactor at 0.25 mL/min.

  • Reactor Conditions: Maintain the Henry module at 40°C and the dehydration module at 110°C (pressurized to 5 bar using a back-pressure regulator).

    • Causality: The 5 bar pressure keeps THF in the liquid phase at 110°C, enabling rapid thermal dehydration without chemical activating agents.

  • Checkpoint 2 (Self-Validation): Route the reactor effluent through an inline UV-Vis flow cell (monitoring at 254 nm). A stable absorbance plateau indicates steady-state conversion to the conjugated (2-Nitroethenyl)cyclobutane.

  • Collection & Isolation: Collect the effluent, pass through a short pad of Celite to remove any particulate sloughing, and concentrate in vacuo.

Workflow Step1 Reagent Preparation (0.5 M in THF) Step2 Flow Reactor Initialization (T = 60°C, P = 5 bar) Step1->Step2 Step3 Catalytic Bed Passage (Residence Time: 15 min) Step2->Step3 Step4 Inline Dehydration Module (T = 120°C) Step3->Step4 Step5 Continuous Extraction & Solvent Recovery Step4->Step5

Continuous-flow microreactor workflow for (2-Nitroethenyl)cyclobutane synthesis.

Conclusion

The validation data clearly demonstrates that the CF-SSC method outperforms traditional batch synthesis for (2-Nitroethenyl)cyclobutane. By leveraging flow chemistry and solid-supported catalysts, researchers can achieve higher yields, near-perfect atom economy (low E-factor), and eliminate the need for hazardous stoichiometric dehydrating agents. This scalable approach is highly recommended for drug development professionals requiring robust access to cyclobutane-containing building blocks.

References
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - nih.gov - 1

  • Henry reaction - wikipedia.org -2

  • Henry Nitroaldol Reaction - alfa-chemistry.com - 3

  • Henry Reaction - organic-chemistry.org - 4

Sources

Comparative

Part 1: The Influence of the Cyclobutane Ring on Reactivity

An In-Depth Guide to the Reaction Kinetics of (2-Nitroethenyl)cyclobutane and its Analogs For researchers, scientists, and professionals in drug development, a profound understanding of reaction kinetics is not merely ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Reaction Kinetics of (2-Nitroethenyl)cyclobutane and its Analogs

For researchers, scientists, and professionals in drug development, a profound understanding of reaction kinetics is not merely academic; it is the cornerstone of efficient synthesis design, mechanistic elucidation, and the strategic development of novel chemical entities. The nitroalkene moiety is a powerhouse in synthetic chemistry, prized for its potent electron-withdrawing nature which activates the carbon-carbon double bond for a variety of transformations.[1][2]

This guide provides a comparative analysis of the reaction kinetics of nitroalkenes, with a specific focus on how a cyclobutane substituent—as in (2-Nitroethenyl)cyclobutane—influences reactivity compared to acyclic and other cyclic analogs. While direct, extensive kinetic data for (2-Nitroethenyl)cyclobutane is sparse in the literature, this guide will synthesize data from closely related systems to build a predictive and insightful framework. We will delve into the causality behind experimental choices, present detailed protocols for kinetic analysis, and offer objective comparisons supported by experimental data from analogous reactions. The unique dual reactivity of nitrocyclobutanes, stemming from both the strained ring and the versatile nitro group, makes them valuable synthetic intermediates.[3]

The defining feature of (2-Nitroethenyl)cyclobutane is the four-membered ring. This structural element introduces significant ring strain and distinct steric bulk compared to simpler acyclic analogs like 1-nitropropene or larger cyclic systems like (2-nitroethenyl)cyclohexane. These differences are expected to manifest in reaction kinetics:

  • Steric Hindrance: The cyclobutane ring can sterically shield the electrophilic double bond, potentially slowing the rate of nucleophilic attack or the approach of a diene in cycloaddition reactions compared to less hindered acyclic nitroalkenes.[1]

  • Ring Strain: The inherent strain of the cyclobutane core may influence the stability of transition states. Reactions that lead to intermediates or products where this strain is altered could exhibit unique kinetic profiles.

  • Conformational Rigidity: Unlike flexible acyclic chains, the cyclobutane ring imposes conformational constraints that can affect the orientation of reactants in the transition state, impacting stereoselectivity and reaction rates.[1]

Part 2: Comparative Kinetic Analysis of Key Transformations

We will now explore the kinetics of the most synthetically valuable reactions of nitroalkenes, comparing (2-Nitroethenyl)cyclobutane's predicted behavior with documented data for other nitroalkenes.

A. [4+2] Cycloaddition (Diels-Alder Reaction)

In the Diels-Alder reaction, nitroalkenes serve as potent dienophiles because the electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating reaction with electron-rich dienes.[1] The mechanism can be concerted or proceed through a stepwise, zwitterionic intermediate, a question that kinetic studies are well-suited to answer.[4][5]

Kinetic Insights: The polarity of the transition state can be probed by studying the solvent effect on reaction kinetics. A significant rate increase in polar solvents suggests a more polar, potentially zwitterionic, transition state compared to the reactants.[5] Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, also provide mechanistic clues. Concerted reactions typically have large, negative activation entropies.

Comparative Performance: It is anticipated that the constrained nature of the double bond within a cyclic system may result in slower reaction rates for Diels-Alder reactions compared to more flexible acyclic nitroalkenes.[1] For example, while acyclic nitroalkenes are widely used as dienophiles with high yields, cyclic analogs can require more forcing conditions.[1] The electrophilicity of the nitroalkene is a key factor; substituents on the alkene or aryl groups can be modulated to tune reactivity, but this is not always sufficient to induce a zwitterionic pathway.[5][6]

Illustrative Kinetic Data for Diels-Alder Reactions of Nitroalkenes

Nitroalkene DienophileDieneSolventRate Constant (k)Activation Parameters (ΔH‡, ΔS‡)Reference
(E)-2-phenyl-1-cyano-1-nitroetheneCyclopentadieneDioxane1.1 x 10⁻⁴ M⁻¹s⁻¹ (25°C)ΔH‡ = 12.8 kcal/mol, ΔS‡ = -36.8 cal/mol·K[5]
(E)-3,3,3-trichloro-1-nitroprop-1-eneC-phenyl-N-methylnitroneToluene2.5 x 10⁻⁵ M⁻¹s⁻¹ (20°C)Not specified[4]
1-NitrocyclohexeneCyclopenteneCH₂Cl₂ (with SnCl₄)Yield-based, rate not specifiedNot specified[7]
(2-Nitroethenyl)cyclobutane (Predicted)CyclopentadieneTolueneSlower than acyclic analogsNot availableN/A

Note: The data in this table is illustrative and synthesized from literature for similar reactions to provide a comparative context.[1]

Experimental Protocol: Kinetic Analysis of a Diels-Alder Reaction via ¹H NMR Spectroscopy

  • Reagent Preparation: Prepare stock solutions of the nitroalkene (e.g., 0.1 M), the diene (e.g., 0.1 M), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 M) in a deuterated solvent (e.g., Toluene-d₈).

  • Reaction Setup: In an NMR tube, combine 0.5 mL of the nitroalkene stock solution and 0.1 mL of the internal standard solution. Place the tube in the NMR spectrometer and allow it to thermally equilibrate at the desired temperature (e.g., 50 °C).

  • Initiation and Monitoring: Add 0.5 mL of the pre-heated diene stock solution to the NMR tube, mix quickly, and immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).

  • Data Analysis: Integrate the signal of a characteristic proton of the starting nitroalkene and a product proton relative to the internal standard. Plot the concentration of the nitroalkene versus time.

  • Rate Determination: Determine the reaction order and calculate the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law. Repeat at several temperatures to determine activation parameters via an Eyring plot.

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_run Execution & Monitoring cluster_analysis Data Analysis P1 Prepare Stock Solutions (Nitroalkene, Diene, Standard) P2 Equilibrate Reactants to Reaction Temperature P1->P2 R1 Initiate Reaction (Mix Reactants) P2->R1 R2 Acquire Data vs. Time (e.g., NMR, UV-Vis) R1->R2 A1 Process Raw Data (Integrate Peaks, Measure Absorbance) R2->A1 A2 Plot Concentration vs. Time A1->A2 A3 Fit Data to Rate Law A2->A3 A4 Calculate Rate Constant (k) A3->A4 A5 A5 A4->A5 Determine Activation Parameters (Eyring Plot)

Caption: General workflow for a chemical kinetics experiment.

B. Michael Addition (Conjugate Addition)

The conjugate addition of nucleophiles to the electron-deficient double bond of nitroalkenes is a fundamental C-C bond-forming reaction.[1] The high reactivity of nitroolefins makes them excellent Michael acceptors for a wide range of soft nucleophiles like enolates, amines, and thiols.[1][8]

Kinetic Insights: Organocatalysis has revolutionized the asymmetric Michael addition to nitroalkenes.[9] Kinetic studies are crucial for understanding the catalytic cycle, identifying the rate-determining step, and optimizing catalyst performance. For instance, in amine-catalyzed additions of aldehydes, the reaction can proceed through a cyclobutane intermediate, and the rate of its formation and subsequent ring-opening can be highly dependent on substituents and reaction conditions.[10][11]

Comparative Performance: The steric hindrance imposed by the cyclobutane ring in (2-Nitroethenyl)cyclobutane is expected to decrease reactivity in Michael additions.[1] The approach of the nucleophile to the β-carbon may be impeded by the cyclic framework, leading to slower reaction rates compared to acyclic analogs like β-nitrostyrene.

Illustrative Data for Organocatalyzed Michael Additions

NitroalkeneNucleophileCatalystSolventTime (h)Yield (%)Reference
β-NitrostyreneCyclohexanoneL-ProlineMeOH295[9]
β-NitrostyreneDiethyl MalonateThiourea CatalystToluene2498[9]
(2-Nitroethenyl)cyclohexane2(5H)-FuranoneDinuclear Zinc CatalystToluene7285[12]
(2-Nitroethenyl)cyclobutane (Predicted)CyclohexanoneL-ProlineMeOH> 2LowerN/A

Experimental Protocol: Kinetic Monitoring of a Michael Addition via UV-Vis Spectroscopy

  • Wavelength Determination: Determine the λ_max of the starting nitroalkene, which typically has a strong UV absorbance due to the conjugated system. Confirm that the product and other reactants have minimal absorbance at this wavelength.

  • Reagent Preparation: Prepare stock solutions of the nitroalkene, nucleophile, and catalyst in the reaction solvent (e.g., THF).

  • Reaction Setup: In a quartz cuvette, add the solvent, nucleophile solution, and catalyst solution. Use this as the blank for the spectrophotometer.

  • Initiation and Monitoring: Add a small aliquot of the nitroalkene stock solution to the cuvette, mix rapidly, and immediately begin recording the absorbance at λ_max over time.

  • Data Analysis: Use the Beer-Lambert law (A = εbc) to convert absorbance values to the concentration of the nitroalkene.

  • Rate Determination: Plot the natural logarithm of the concentration (ln[A]) versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), the slope of the line will be -k_obs.

Catalytic Cycle for Michael Addition

G Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (Nucleophile) Aldehyde->Enamine Cycloadduct Cyclobutane or Adduct Enamine Enamine->Cycloadduct + Nitroalkene Nitroalkene Nitroalkene (Electrophile) Nitroalkene->Cycloadduct Hydrolysis Hydrolysis Cycloadduct->Hydrolysis Ring Opening Product γ-Nitro Aldehyde (Product) Hydrolysis->Product + H₂O Product->Catalyst - Catalyst

Caption: Organocatalytic cycle for the Michael addition of an aldehyde to a nitroalkene.

C. Reduction of the Nitro Group

The reduction of the nitro group is a critical transformation that unlocks access to valuable functionalities like primary amines, oximes, and ketones, which are prevalent in pharmaceuticals.[13] A variety of methods exist, from catalytic hydrogenation to metal-hydride reagents and iron-catalyzed reductions.[14][15][16]

Kinetic Insights: Kinetic studies can reveal the mechanism of reduction and factors influencing chemoselectivity. For example, in an iron-salen catalyzed reduction, mechanistic studies including kinetics pointed to the formation of a nitroso intermediate and an on-cycle iron hydride as the key catalytic species.[14] The choice of reducing agent (e.g., pinacol borane vs. phenylsilane) can dramatically alter reaction times and chemoselectivity, allowing for the reduction of a nitro group in the presence of a carbonyl, for instance.[14][15]

Comparative Performance: The reduction of (2-Nitroethenyl)cyclobutane should proceed readily. The primary kinetic influences would be the specific catalyst/reagent system employed rather than the cyclobutane ring itself, although steric bulk could affect the rate of coordination to a bulky metal catalyst. The key comparison lies in the efficiency and selectivity of different reduction protocols.

Comparison of Nitroalkene Reduction Methods

SubstrateReagent/CatalystConditionsProductTimeReference
NitrobenzeneFe(salen)₂-μ-oxo, HBpin1 mol%, MeCN, RTAniline10 min[14][15]
NitrobenzeneFe(salen)₂-μ-oxo, H₃SiPh1 mol%, MeCN, 50°CAniline16 h[14][15]
1-Phenyl-2-nitroprop-1-eneIridium Catalyst, H₂H₂ (50 bar), H₂O/DCM, 80°C1-Phenylpropan-2-one (Ketone)24 h[17]
β-Aryl NitroalkenesHantzsch Ester, Chiral CatalystToluene, 50°CChiral Nitroalkane24-72 h[16]

Conclusion

While (2-Nitroethenyl)cyclobutane remains a sparsely studied molecule, a robust kinetic profile can be predicted by drawing comparisons with well-documented acyclic and cyclic nitroalkenes. The presence of the strained cyclobutane ring is expected to primarily exert a steric influence, likely retarding the rates of bimolecular reactions such as Diels-Alder and Michael additions when compared to less-hindered acyclic analogs. However, the fundamental reactivity of the nitroalkene moiety remains, making it a versatile handle for diverse chemical transformations.

Future kinetic studies should focus on the direct synthesis and analysis of (2-Nitroethenyl)cyclobutane to quantify the steric and electronic effects of the cyclobutane ring. Investigating the thermal stability and potential for ring-opening reactions of its cycloadducts would also provide valuable mechanistic insights, further enriching our understanding of this fascinating class of strained, reactive intermediates.

References

  • Reactivity Under the Microscope: A Comparative Analysis of 4-Nitrocyclohex-1-ene and Acyclic Nitroalkenes. Benchchem.
  • Kinetic aspects of [3+2] cycloaddition reactions between (E)-3,3,3-trichloro-1-nitroprop-1-ene and ketonitrones. CORE.
  • Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes. SpringerLink.
  • Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes.
  • Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. MDPI.
  • Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds C
  • Investigating the mechanism of formation of nitro-substituted nicotine analogue via the [3 + 2] Cycloaddition reaction of (E). ChemRxiv.
  • Diastereoselective 1,3-nitrooxygen
  • Dual behaviors of a nitroalkene in the cycloaddition reaction.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
  • Nitroalkane addition to cycloalkenones under various conditions and c
  • Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. MDPI.
  • Recent Advances in Asymmetric Organocatalyzed Conjug
  • Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. PMC.
  • Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta.
  • Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity under Dinuclear Zinc Catalysis. Journal of the American Chemical Society.
  • Nitroalkanes and Deriv
  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes Th

Sources

Validation

A Comparative Guide to DFT Calculations on the Transition States of (2-Nitroethenyl)cyclobutane

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance of molecules during a chemical reaction is paramount. The fleeting, high-energy transition state holds the key...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance of molecules during a chemical reaction is paramount. The fleeting, high-energy transition state holds the key to reaction rates and selectivity. This guide provides an in-depth, comparative analysis of Density Functional Theory (DFT) methodologies for characterizing the transition states of (2-Nitroethenyl)cyclobutane, a molecule presenting intriguing possibilities for complex chemical transformations such as pericyclic ring-openings or cycloaddition reactions.

This document moves beyond a simple procedural list, offering a rationale for methodological choices and a critical evaluation of their impact on the final results, empowering you to design robust and reliable computational studies.

Theoretical Foundations: Capturing the Reaction's Apex

At the heart of any chemical transformation lies the transition state (TS), a first-order saddle point on the potential energy surface (PES). It represents the highest energy barrier that reactants must overcome to become products.[1] The accuracy of its computational description is therefore critical for predicting reaction kinetics. Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost.[1] It approximates the complex many-electron wavefunction by using the electron density, a simpler spatial function.

However, the utility of DFT is contingent on the choice of two key parameters: the functional and the basis set .

  • Functionals: These are mathematical approximations for the exchange-correlation energy, the most challenging component of the total electronic energy. Different functionals can yield significantly different results, particularly for energy barriers.

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[2] Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.[3][4]

A rigorous computational protocol is not complete after merely locating a stationary point. Two validation steps are essential for confirming a true transition state:

  • Frequency Calculation: A genuine transition state must possess exactly one imaginary vibrational frequency, corresponding to the motion of atoms along the reaction coordinate.[5]

  • Intrinsic Reaction Coordinate (IRC) Calculation: This calculation traces the minimum energy path downhill from the transition state in both forward and reverse directions.[6][7] A valid TS must connect the desired reactant and product minima on the PES.[8][9]

A Comparative Analysis of DFT Methodologies

We will compare two popular DFT functionals and two different basis sets to investigate their performance in characterizing a potential reaction of (2-Nitroethenyl)cyclobutane: the electrocyclic ring-opening of the cyclobutane ring.

The Functionals: B3LYP vs. M06-2X
  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): For over two decades, B3LYP has been one of the most popular hybrid functionals in computational organic chemistry due to its general reliability for geometries.[10] However, it is known to have limitations, particularly in describing medium-range electron correlation, which is crucial for accurately calculating barrier heights and non-covalent interactions. We will include Grimme's D3 dispersion correction to improve its performance (B3LYP-D3).

  • M06-2X: Developed by the Truhlar group, M06-2X is a high-nonlocality hybrid meta-GGA functional.[11] It contains a higher percentage of Hartree-Fock exchange (54%) and is specifically parameterized to yield excellent results for thermochemistry and reaction kinetics (barrier heights) for main-group elements.[11][12] It often provides a significant improvement over B3LYP for mechanistic studies.[13][14]

The Basis Sets: Pople vs. Dunning
  • 6-31G(d): This Pople-style basis set is a split-valence double-zeta basis set.[15] This means it uses two sets of functions for valence electrons and one for core electrons. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing anisotropic electron density in bonding environments and are essential for accurate geometry calculations.[15] It offers a good balance of speed and accuracy for initial geometry optimizations.

  • cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): This basis set, developed by Dunning, is designed to systematically converge towards the complete basis set limit.[2] As a triple-zeta basis set, it uses three functions to describe each valence orbital, providing greater flexibility. It also includes polarization functions on all atoms. It is significantly more computationally demanding but is expected to yield more accurate electronic energies.

The Computational Protocol: A Step-by-Step Workflow

The following protocol outlines a robust procedure for locating and verifying the transition state for the conrotatory ring-opening of (2-Nitroethenyl)cyclobutane.

Step 1: Geometry Optimization of Reactants and Products

  • Construct the 3D structures of the reactant, (2-Nitroethenyl)cyclobutane, and the expected product, (E)-1-nitrohexa-1,5-diene.

  • Perform a full geometry optimization and frequency calculation for both species using each combination of functional and basis set (B3LYP-D3/6-31G(d), M06-2X/6-31G(d), etc.).

  • Confirm that both structures are true minima on the PES by ensuring there are no imaginary frequencies.

Step 2: Initial Transition State Guess

  • Generate an initial guess for the transition state structure. This can be done by modifying the reactant geometry, elongating the C-C bond being broken in the cyclobutane ring to an intermediate value (e.g., ~2.0 Å) and twisting the methylene groups to approximate the conrotatory motion.

  • Alternatively, use a synchronous transit-guided quasi-Newton (STQN) method like QST2 (using reactant and product structures) or QST3 (using reactant, product, and an initial guess).

Step 3: Transition State Optimization

  • Using the initial guess, perform a transition state optimization. This calculation will search for a first-order saddle point.

  • This is typically done using an algorithm like the Berny optimization in Gaussian.

Step 4: Transition State Verification (Frequency Calculation)

  • Perform a frequency calculation on the optimized TS geometry at the same level of theory used for the optimization.

  • Crucial Check: A valid transition state must have exactly one imaginary frequency. The eigenvector of this frequency should correspond to the atomic motion along the reaction coordinate (i.e., the breaking of the C-C bond and rotation of the terminal groups).[5]

Step 5: Final Energy Refinement

  • Using the optimized geometries obtained with the 6-31G(d) basis set, perform single-point energy calculations with the larger cc-pVTZ basis set. This common practice, often denoted as cc-pVTZ//6-31G(d), provides more accurate energies while saving the computational cost of a full optimization with the larger basis set.

Step 6: Confirmation of Reaction Path (IRC Calculation)

  • Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified transition state structure.[6][7]

  • The IRC calculation should be run in both the forward and reverse directions.

  • Crucial Check: The forward path must lead to the optimized product structure, and the reverse path must lead to the optimized reactant structure.[9] This definitively confirms that the located TS connects the intended species.

Computational Workflow Diagram

G cluster_pre Initial Setup cluster_opt Minima Optimization cluster_ts Transition State Search cluster_validate Validation & Analysis Reactant Reactant Structure (2-Nitroethenyl)cyclobutane Opt_React Optimize Reactant + Frequencies Reactant->Opt_React Product Product Structure (E)-1-nitrohexa-1,5-diene Opt_Prod Optimize Product + Frequencies Product->Opt_Prod TS_Guess Generate TS Guess (e.g., QST3) Opt_React->TS_Guess Opt_Prod->TS_Guess TS_Opt Optimize to Saddle Point (Berny Algorithm) TS_Guess->TS_Opt TS_Freq Verify TS (Frequency Analysis) TS_Opt->TS_Freq IRC Confirm Reaction Path (IRC Calculation) TS_Freq->IRC If one imaginary freq Energy Calculate Activation Energy (ΔG‡) IRC->Energy ReactionCoordinate cluster_axis Reactants_level TS_level Reactants_level->TS_level Products_level TS_level->Products_level Reactants Reactants (R) TS Transition State (TS‡) Products Products (P) y_axis_top Gibbs Free Energy y_axis_bottom y_axis_top->y_axis_bottom Activation_Energy ΔG‡ Activation_start Activation_end Activation_start->Activation_end

Caption: A representative Gibbs Free Energy profile for the ring-opening reaction.

Conclusion and Recommendations

This guide demonstrates a rigorous, multi-step approach to calculating and validating transition states using DFT. Our comparative analysis highlights a critical takeaway: the choice of functional and basis set is not trivial and directly impacts the quantitative results.

  • The M06-2X functional is generally recommended over B3LYP for studies where accurate barrier heights are the primary goal, as is often the case in reaction mechanism investigations. [11]* While a smaller basis set like 6-31G(d) is efficient and often sufficient for geometry optimizations, final electronic energies should be calculated with a larger, more robust basis set such as cc-pVTZ to achieve higher accuracy.

  • Verification through frequency analysis and IRC calculations is non-negotiable. [5][6]These steps provide the necessary self-validation for the computational protocol, ensuring the located saddle point is indeed the transition state for the reaction of interest.

For researchers embarking on computational studies of complex organic reactions, the M06-2X/cc-pVTZ//M06-2X/6-31G(d) level of theory represents a robust and well-regarded starting point. By applying the principles and protocols outlined here, scientists can generate reliable, publication-quality data that provides deep and actionable insights into chemical reactivity.

References

  • Rowan University. (n.d.). Intrinsic Reaction Coordinate (IRC). Retrieved from [Link]

  • A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. (2016, December 28). PMC. Retrieved from [Link]

  • Rowan University. (2025, February 6). Intrinsic Reaction Coordinates. Rowan Newsletter. Retrieved from [Link]

  • Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study. (2022, December 2). PMC. Retrieved from [Link]

  • Sungkyunkwan University. (n.d.). reaction path following. Retrieved from [Link]

  • On the method-dependence of transition state asynchronicity in Diels–Alder reactions. (2013, February 12). Royal Society of Chemistry. Retrieved from [Link]

  • The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Computational Study. (n.d.). PMC. Retrieved from [Link]

  • Verifying Transition States. (n.d.). MOPAC. Retrieved from [Link]

  • Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. (n.d.). PMC. Retrieved from [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024, January 20). MDPI. Retrieved from [Link]

  • Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. (2025, June 4). MDPI. Retrieved from [Link]

  • following the intrinsic reaction coordinate. (n.d.). Retrieved from [Link]

  • Reddit. (2020, October 15). B3LYP vs other functionals. r/comp_chem. Retrieved from [Link]

  • DFT Calculations of Isotropic Hyperfine Coupling Constants of Nitrogen Aromatic Radicals: The Challenge of Nitroxide Radicals. (2011, January 11). PubMed. Retrieved from [Link]

  • Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. (2013, November 27). PubMed. Retrieved from [Link]

  • Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. (2013, October 22). ACS Publications. Retrieved from [Link]

  • Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. (2016, January 14). Semantic Scholar. Retrieved from [Link]

  • Theoretical Calculations in Reaction Mechanism Studies. (n.d.). J-STAGE. Retrieved from [Link]

  • Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

  • Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. (2014, August 11). Thompson Rivers University. Retrieved from [Link]

  • DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. (n.d.). PMC. Retrieved from [Link]

  • Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. (n.d.). PMC. Retrieved from [Link]

  • Ong, M. T. (2010, May 14). The photochemical and mechanochemical ring opening of cyclobutene from first principles. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. (n.d.). PMC. Retrieved from [Link]

  • YouTube. (2024, July 21). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]

  • YouTube. (2023, February 15). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1. Retrieved from [Link]

  • Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided. (2023, November 20). ACS Publications. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Nitroethenyl)cyclobutane proper disposal procedures

The handling and disposal of reactive organic nitro compounds, specifically nitroalkenes like (2-Nitroethenyl)cyclobutane, require rigorous adherence to Environmental Health and Safety (EHS) protocols. Nitroalkenes are h...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of reactive organic nitro compounds, specifically nitroalkenes like (2-Nitroethenyl)cyclobutane, require rigorous adherence to Environmental Health and Safety (EHS) protocols. Nitroalkenes are highly electrophilic Michael acceptors and possess inherent toxicological and reactive risks[1]. For researchers and drug development professionals, establishing a self-validating waste management system is not just a regulatory requirement, but a critical component of laboratory safety.

This guide provides a comprehensive, step-by-step operational protocol for the safe handling, segregation, and disposal of (2-Nitroethenyl)cyclobutane in a professional laboratory setting.

Chemical Profiling and Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physical and chemical properties of the waste material. (2-Nitroethenyl)cyclobutane contains a highly polarized carbon-carbon double bond conjugated with a strongly electron-withdrawing nitro group. This structural motif makes the compound highly susceptible to nucleophilic attack and potential exothermic polymerization[1].

Table 1: Quantitative Chemical Data & Hazard Profile

Property / ParameterValue / DescriptionOperational Implication
Chemical Name (2-Nitroethenyl)cyclobutaneNomenclature required for EHS waste labeling.
CAS Number 36931-20-0 / 1036931-20-0Primary identifier for SDS retrieval and tracking[2],[3].
Molecular Formula C6H9NO2Indicates organic nitro classification[2].
Molecular Weight 127.14 g/mol Used for calculating waste mass/volume ratios[2].
Chemical Incompatibilities Strong bases, amines, reducing agents, oxidizersCritical: Mixing with bases can trigger exothermic polymerization or degradation[4],[5].
Toxicity Profile Acute toxicity (anticipated), skin sensitizerMandates strict use of barrier PPE and engineering controls (fume hood)[1].

Operational Safety and PPE Causality

Standard laboratory PPE is insufficient without understanding the causality behind the protection. Nitroalkenes can act as potent alkylating agents and skin sensitizers[1].

  • Respiratory Protection: All handling, including the transfer of waste, must be conducted within a certified chemical fume hood. Nitro compounds often possess significant vapor pressures, and inhalation can lead to systemic toxicity[6].

  • Dermal Protection: Double-gloving with nitrile gloves is mandatory. The outer glove must be removed immediately if contaminated to prevent permeation through the nitrile barrier, which can occur rapidly with polar organic compounds[6].

  • Ocular Protection: Chemical splash goggles (not standard safety glasses) are required to prevent severe ocular irritation from accidental splashes during liquid transfer[6].

Step-by-Step Waste Collection and Disposal Methodology

Under no circumstances should researchers attempt to chemically neutralize or "treat" (2-Nitroethenyl)cyclobutane waste (e.g., via reduction of the nitro group) at the bench. DIY neutralization of reactive organic compounds without specific EHS authorization poses severe explosion and exposure risks. The following protocol outlines the validated collection and transfer process[7].

Step 1: Segregation and Container Selection

  • Action: Select a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass bottles are standard.

  • Causality: Amber glass prevents UV-catalyzed degradation of the nitroalkene.

  • Validation: Ensure the container has never previously held incompatible materials (e.g., amines, strong bases, or inorganic oxidizers like permanganates)[4],[5].

Step 2: Waste Transfer

  • Action: Transfer the (2-Nitroethenyl)cyclobutane (and any associated solvent) into the waste container using a dedicated funnel inside the fume hood.

  • Causality: Using a dedicated funnel prevents cross-contamination.

  • Validation: Do not fill the container beyond 80% capacity to allow for vapor expansion. Remove the funnel immediately after use; never leave a funnel resting in a waste container[7].

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag before the first drop of waste enters the container. The label must explicitly state "(2-Nitroethenyl)cyclobutane" and the primary solvent (if in solution).

  • Causality: "Unknown" waste triggers costly and dangerous analytical testing by EHS. Abbreviations or chemical structures are strictly prohibited on waste labels[4].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed, labeled container in a designated SAA. The SAA must feature secondary containment (e.g., a spill tray) capable of holding 110% of the largest container's volume[6],[5].

  • Causality: Secondary containment prevents a primary container failure from becoming an environmental release.

  • Validation: Ensure the SAA is segregated from incompatible hazard classes (e.g., keep organic nitro compounds away from flammable bases or strong acids)[7],[5].

Step 5: EHS Coordination

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Validation: Ensure the container is transferred within the regulatory timeframe (often 6-12 months from the start date, or within 72 hours if the SAA volume limit is reached)[7].

Workflow Visualization

The following diagram illustrates the self-validating decision matrix for the disposal of (2-Nitroethenyl)cyclobutane.

G N1 Waste Generation: (2-Nitroethenyl)cyclobutane N2 Segregation Check: Verify Absence of Bases/Oxidizers N1->N2 N3 Containment: Transfer to Amber Glass/HDPE N2->N3 N4 Labeling: Apply Full Chemical Name Tag N3->N4 N5 SAA Storage: Place in Secondary Containment N4->N5 N6 EHS Transfer: Coordinate Licensed Pickup N5->N6

Disposal workflow and segregation matrix for reactive nitroalkene compounds.

Spill Response and Decontamination

In the event of an accidental release of (2-Nitroethenyl)cyclobutane outside of primary containment:

  • Evacuate and Isolate: Immediately clear personnel from the immediate area. If the spill occurs outside a fume hood, assess the ventilation and potential vapor accumulation[7].

  • PPE Upgrade: Responders must wear heavy-duty nitrile or butyl rubber gloves, a chemical-resistant apron, and a respirator if vapor concentrations are deemed hazardous by EHS[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized chemical absorbent pads). Never use combustible materials like sawdust to absorb organic nitro compounds.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty hazardous waste bag or a dedicated solid-waste HDPE container[7].

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol) followed by water, collecting all washings as hazardous waste.

References

  • Buy (2-Nitroethenyl)cyclobutane (EVT-14216709) | 1036931-20-0. evitachem.com.
  • CAS 36930-63-9 1,5-i-Aedans - Alfa Chemistry. alfa-chemistry.com.
  • Proper Disposal of 1-Butyl-4-(2-nitro-ethyl)-benzene: A Guide for Laboratory Professionals. benchchem.com.
  • SATELLITE ACCUMULATION AREA (SAA) In case of Fire call 911. miami.edu.
  • 1.0 safety - School Of Pharmaceutical Sciences USM. usm.my.
  • Hazardous Material Fact Sheet | Chemical Storage. unmc.edu.
  • An In-depth Technical Guide to the Safety and Handling of 3-Nitro-2-pentene. benchchem.com.

Sources

Handling

Personal protective equipment for handling (2-Nitroethenyl)cyclobutane

Introduction and Chemical Risk Profile (2-Nitroethenyl)cyclobutane (CAS: 2103322-37-6 / 1036931-20-0) is a highly reactive, electron-deficient nitroalkene. While its potent electrophilicity makes it an invaluable Michael...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Risk Profile

(2-Nitroethenyl)cyclobutane (CAS: 2103322-37-6 / 1036931-20-0) is a highly reactive, electron-deficient nitroalkene. While its potent electrophilicity makes it an invaluable Michael acceptor in drug development and complex organic synthesis, these same properties introduce severe operational hazards [1].

Nitroalkenes are notorious lachrymators, severe skin and respiratory irritants, and are highly susceptible to runaway exothermic polymerization when exposed to bases, elevated temperatures, or nucleophilic impurities [2]. To ensure scientific integrity and laboratory safety, handling this compound requires strict adherence to specialized logistical and protective protocols.

Mandatory Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling pure (2-Nitroethenyl)cyclobutane. The following enhanced equipment is mandatory:

  • Hand Protection (Double Gloving): Wear a pair of heavy-duty nitrile or neoprene gloves over standard disposable nitrile gloves. Causality: Nitroalkenes can rapidly permeate thin latex or low-quality nitrile, leading to severe contact dermatitis and systemic absorption [1].

  • Eye and Face Protection: Chemical splash goggles paired with a full-face shield. Causality: The compound is a potent lachrymator; vapor exposure to the ocular mucosa causes immediate, debilitating tearing and irritation [1].

  • Respiratory and Engineering Controls: All manipulations—including weighing, transferring, and quenching—must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm) [4].

  • Body Protection: A flame-resistant, fully buttoned laboratory coat and closed-toe, non-porous footwear.

Hazard Mitigation and Stability Data

To design safe experimental workflows, researchers must understand the causality behind nitroalkene degradation. The table below summarizes the quantitative and qualitative hazards associated with (2-Nitroethenyl)cyclobutane.

Hazard CategorySpecific Risk / TriggerMitigation Strategy
Toxicity Potent lachrymator; skin/respiratory irritant.Handle strictly inside a fume hood; wear double nitrile gloves and a face shield [1].
Reactivity Base-catalyzed exothermic polymerization.Avoid strong bases (pH > 8); use neutral quenching agents (e.g., NH₄Cl) [2].
Stability UV-induced E/Z isomerization & thermal decay.Store at -20 °C in amber glass vials; purge with inert gas (Ar/N₂) [3].
Workup Acid-catalyzed hydrolysis (pH < 4).Avoid strong acids; perform all extractions at 0–5 °C [2].

Operational Logistics & Handling Protocols

The Mechanism of Base-Catalyzed Polymerization

The primary mode of failure when handling (2-Nitroethenyl)cyclobutane is unintended polymerization. The electron-withdrawing nitro group renders the β-carbon highly susceptible to nucleophilic attack. If exposed to strong bases (pH > 8) or unhindered nucleophiles, an anionic intermediate forms, which immediately attacks the next monomer in a runaway chain reaction [2].

G A Nitroalkene Monomer C Nucleophilic Attack A->C B Strong Base (pH > 8) B->C D Anionic Intermediate C->D E Chain Propagation D->E D->E Attacks Monomer F Exothermic Polymerization E->F

Caption: Mechanism of base-catalyzed runaway polymerization in reactive nitroalkenes.

Step-by-Step Methodology: Neutral Quenching and Workup

To prevent the degradation pathways outlined above, the following self-validating protocol must be used during the workup of any reaction involving (2-Nitroethenyl)cyclobutane [2][3].

  • Temperature Control: Upon completion of the reaction, immediately cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Lowering the thermal energy suppresses both thermal degradation and the kinetic rate of polymerization.

  • Neutral Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture. Causality: Nitroalkenes are highly sensitive to strong acids (causing hydrolysis) and strong bases (causing polymerization). NH₄Cl provides a mildly acidic to neutral pH (~6) that safely quenches the reaction and breaks up emulsions without degrading the nitroalkene.

  • Cold Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) that has been pre-chilled to 5 °C.

  • Washing: Wash the combined organic layers with cold brine to remove residual salts. Crucial: Never use basic washes like NaOH or NaHCO₃, as the localized high pH at the biphasic interface will trigger polymerization [2].

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄. Concentrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature is strictly maintained below 30 °C [3].

G N1 1. Fume Hood Setup Ensure flow rate >100 fpm N2 2. PPE Verification Double Nitrile Gloves, Face Shield N1->N2 N3 3. Reagent Handling Amber Vials, 0-5°C N2->N3 N4 4. Reaction Quenching Neutral Salts (NH₄Cl), pH 6-7 N3->N4 N5 5. Waste Segregation Halogen-Free, No Amines/Bases N4->N5

Caption: Workflow for the safe handling and operational logistics of (2-Nitroethenyl)cyclobutane.

Storage and Long-Term Stability Plan

Improper storage will result in the compound turning into a viscous, brown polymeric mass.

  • Vessel: Store strictly in amber glass vials. Causality: UV light catalyzes E/Z isomerization and photochemical polymerization [3].

  • Atmosphere: Flush the headspace of the vial with Argon or Nitrogen before sealing to prevent oxidative degradation.

  • Temperature: Store at -20 °C. For long-term storage of bulk quantities, consider adding a volatile polymerization inhibitor (e.g., 100 ppm of BHT) which can be easily removed via flash chromatography prior to use [3].

Emergency Response and Waste Disposal Plan

Spill Management
  • Evacuate: Immediately alert personnel and evacuate the immediate area due to lachrymatory vapors.

  • Ventilate: Ensure fume hoods are running at maximum capacity.

  • Contain & Neutralize: Do NOT use basic spill kits (no sodium carbonate). Cover the spill with an inert, non-basic absorbent material (e.g., dry sand or diatomaceous earth).

  • Collect: Sweep the absorbed material using non-sparking tools into a highly sealed, compatible hazardous waste container.

Waste Disposal
  • Segregation: Nitroalkene waste must be strictly segregated from amines, thiols, and strong bases to prevent exothermic reactions in the waste carboy.

  • Labeling: Label clearly as "Reactive Organic Waste - Contains Nitroalkenes / Lachrymator."

  • Destruction: Dispose of via a certified hazardous waste contractor for high-temperature incineration.

References

  • Bloom Tech. "What Is 1-Phenyl-2-Nitropropene - Knowledge and Safety Guidelines." Shaanxi Bloom Tech Co., Ltd. Available at:[Link]

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